Fmoc-Glu(biotinyl-PEG)-OH
描述
属性
IUPAC Name |
(2S)-5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H55N5O10S/c46-35(14-6-5-13-34-37-33(26-56-34)43-39(50)45-37)41-17-7-19-52-21-23-54-24-22-53-20-8-18-42-36(47)16-15-32(38(48)49)44-40(51)55-25-31-29-11-3-1-9-27(29)28-10-2-4-12-30(28)31/h1-4,9-12,31-34,37H,5-8,13-26H2,(H,41,46)(H,42,47)(H,44,51)(H,48,49)(H2,43,45,50)/t32-,33-,34-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOWNVYDCIBVKC-FNHRVDEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746393 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817169-73-6 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH for Researchers and Drug Development Professionals
Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides and probes. Its unique structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety, offers significant advantages in peptide chemistry and various biological applications.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent biochemical assays.
Core Concepts and Advantages
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence. The key components of the molecule contribute to its utility:
-
Fmoc Group: A base-labile protecting group for the α-amino group of glutamic acid, allowing for its sequential addition during SPPS.
-
Glutamic Acid: An amino acid residue that serves as the backbone for the attachment of the biotin-PEG moiety.
-
Biotinyl-PEG Linker: The biotin molecule provides a high-affinity binding site for streptavidin and avidin (B1170675), which is fundamental for detection, purification, and immobilization applications. The hydrophilic PEG spacer is a critical feature that enhances the solubility of the resulting biotinylated peptide in both organic and aqueous media.[1][2] Furthermore, the PEG linker reduces steric hindrance between the peptide and avidin or streptavidin, leading to more efficient binding.[1][2]
-
Carboxylic Acid (-OH): The free carboxylic acid group allows for the coupling of the amino acid to the growing peptide chain on the solid support.
Compared to other biotinylating reagents like Fmoc-Lys(biotin)-OH, this compound offers superior solubility, which is advantageous during peptide synthesis and for the final peptide product.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. Data is aggregated from various chemical suppliers.
| Property | Value | References |
| Molecular Formula | C₄₀H₅₅N₅O₁₀S | |
| Molecular Weight | 797.96 g/mol | |
| CAS Number | 817169-73-6 | |
| Appearance | White to off-white or pale yellow powder/crystals | |
| Purity | ≥95% (HPLC), ≥97% (TLC) | |
| Solubility | Soluble in DMF and other solvents used in SPPS | [1][2] |
| Storage Conditions | -20°C, desiccated |
Applications in Research and Drug Development
The ability to incorporate a biotin tag with a flexible, hydrophilic spacer makes this compound a valuable tool in various research areas:
-
Peptide Synthesis: Its primary application is as a building block in Fmoc SPPS for the synthesis of biotinylated peptides.
-
Affinity Purification: Biotinylated peptides synthesized with this reagent can be used as baits to purify interacting proteins from complex mixtures like cell lysates. This is a common technique in proteomics to identify protein-protein interactions.
-
Immunoassays: Biotinylated peptides can be immobilized on streptavidin-coated plates for use in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
-
Enzyme Assays: They can serve as substrates or inhibitors in enzymatic assays, where the biotin tag facilitates detection or immobilization.
-
Cellular Imaging and Flow Cytometry: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and quantify binding to cells.
-
Drug Discovery: Used in the development of peptide-based therapeutics and diagnostics, for example, in creating targeted drug delivery systems or in screening for new drug candidates. It has been employed in the synthesis of peptoid libraries for biomarker discovery in lung cancer research and in the development of new kinase inhibitors.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual steps for incorporating this compound into a peptide chain using Fmoc chemistry on a solid support (e.g., Rink amide resin).
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether (cold)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to its good solubility, standard coupling protocols are generally effective.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the biotinylated residue) for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Protocol for Site-Specific Protein Labeling using a Biotinylated Peptide Probe (Adapted from Guimaraes et al., 2013)[1]
This protocol describes the use of a biotinylated peptide, synthesized using this compound, in a sortase-mediated ligation reaction to label a target protein. This is followed by a pull-down assay to isolate the labeled protein.
Materials:
-
Biotinylated peptide probe with a C-terminal sortase recognition motif (e.g., LPETG) and an N-terminal polyglycine sequence (e.g., GGG).
-
Target protein with an N-terminal polyglycine sequence (for C-terminal labeling) or a C-terminal sortase tag (for N-terminal labeling).
-
Sortase A enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Streptavidin-coated magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin).
-
Cell lysate containing the target protein.
Procedure:
Part A: Sortase-Mediated Biotinylation
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Target protein (10-50 µM final concentration)
-
Biotinylated peptide probe (0.5-1 mM final concentration)
-
Sortase A (10-50 µM final concentration)
-
Sortase reaction buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.
-
Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE. A successful reaction will show a shift in the molecular weight of the target protein corresponding to the addition of the biotinylated peptide.
Part B: Pull-Down of Biotinylated Protein
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads.
-
Transfer an appropriate amount of beads to a new tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads 2-3 times with wash buffer.
-
-
Binding:
-
Add the sortase reaction mixture (or cell lysate containing the in-situ biotinylated protein) to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant (flow-through).
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the bound protein, add elution buffer to the beads.
-
If using SDS-PAGE sample buffer, boil the sample for 5-10 minutes.
-
If using a competitive elution, incubate with a high concentration of free biotin.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted, purified biotinylated protein.
-
-
Analysis: Analyze the eluted protein by SDS-PAGE, Coomassie staining, or Western blotting.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Experimental workflow for protein biotinylation and subsequent affinity purification.
References
An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in modern biochemical and pharmaceutical research. The incorporation of a biotin (B1667282) moiety via a polyethylene (B3416737) glycol (PEG) spacer offers significant advantages for the purification, detection, and functional analysis of synthetic peptides. This molecule is particularly valuable in solid-phase peptide synthesis (SPPS) for creating tools to study protein-protein interactions, for targeted drug delivery, and in the development of novel diagnostic assays.
Chemical Structure and Properties
This compound is a glutamic acid residue where the gamma-carboxyl group is modified with a biotinylated PEG linker. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis.
Structure:
Caption: General chemical structure of this compound.
The key components of the molecule are:
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amino group, allowing for sequential peptide chain elongation in SPPS.
-
Glutamic Acid Backbone: Provides the amino acid scaffold for incorporation into the peptide chain.
-
PEG (Polyethylene Glycol) Spacer: A flexible, hydrophilic linker that enhances the solubility of the resulting peptide and minimizes steric hindrance between the biotin tag and its binding partners.
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling strong and specific interactions for purification and detection.
Physicochemical Properties
Quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C40H55N5O10S | --INVALID-LINK-- |
| Molecular Weight | 797.96 g/mol | --INVALID-LINK-- |
| CAS Number | 817169-73-6 | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility | Soluble in DMF and other solvents used in SPPS | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Advantages in Peptide Synthesis
The unique structure of this compound offers several advantages over other biotinylating reagents, such as Fmoc-Lys(biotin)-OH:
-
Improved Solubility: The hydrophilic PEG spacer significantly enhances the solubility of the biotinylated peptide in aqueous buffers, which is crucial for biological assays.
-
Reduced Steric Hindrance: The flexible PEG linker positions the biotin moiety away from the peptide backbone, minimizing steric hindrance and facilitating its interaction with streptavidin or avidin.
-
Minimized Non-Specific Interactions: The hydrophilicity of the PEG chain helps to prevent non-specific binding of the peptide to hydrophobic surfaces or proteins.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. The following is a generalized protocol.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (or this compound) in DMF.
-
Add coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours).
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge to collect the peptide, and purify using reverse-phase HPLC.
Example from Literature: Synthesis of a Biotinylated RGD Peptide
A specific example of the use of this compound is in the synthesis of a biotinylated RGD (Arginine-Glycine-Aspartic acid) peptide for cell adhesion studies. The following protocol is adapted from a published study.[1]
Peptide Sequence: Maleimide-(Gly)4-Arg-Gly-Asp-Ser-Pro-(Glu(biotinyl-PEG))
Synthesis Steps:
-
Resin Preparation: Fmoc-Pro-Rink amide resin was used as the solid support. The resin was swelled in DCM and then DMF.[1]
-
Fmoc Deprotection: The Fmoc group was removed using 20% piperidine in DMF.[1]
-
Amino Acid Couplings: Successive couplings of Fmoc-Ser(tBu)-OH, Fmoc-Asp(tBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Gly-OH were performed using HBTU/HOBt as coupling reagents.[1]
-
Incorporation of this compound: this compound was coupled using PyBOP/HOBt as the coupling reagent.[1]
-
Spacer and Maleimide Coupling: Four glycine (B1666218) residues were added, followed by the coupling of 3-maleimidopropionic acid to the N-terminus.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected using a cocktail of TFA/ethanedithiol/triethylsilane/water (95:2:2:1).[1]
-
Purification: The crude peptide was purified by reverse-phase HPLC.
Applications and Workflows
Biotinylated peptides synthesized using this compound are versatile tools in various research areas.
Affinity Purification and Pull-Down Assays
A primary application is in the isolation and identification of protein binding partners. In a typical pull-down assay, a biotinylated peptide is immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to the peptide are "pulled down" and can be identified by mass spectrometry.
Caption: Workflow for a pull-down assay using a biotinylated peptide.
Enzyme-Linked Immunosorbent Assay (ELISA)
Biotinylated peptides can be used in ELISA-based assays to quantify protein-peptide interactions. The peptide is immobilized on a streptavidin-coated plate, and the binding of a target protein is detected using a specific antibody.
Caption: Workflow of an ELISA using a biotinylated peptide.
Targeted Drug Delivery
The biotin-streptavidin interaction can be exploited for targeted drug delivery. A biotinylated peptide that specifically binds to a receptor on diseased cells can be used to deliver a streptavidin-conjugated therapeutic agent.
Conclusion
This compound is an indispensable tool in modern peptide chemistry and chemical biology. Its well-defined structure and advantageous properties facilitate the synthesis of high-quality biotinylated peptides for a wide range of applications. The detailed protocols and workflows presented in this guide are intended to provide researchers with the necessary information to effectively utilize this versatile reagent in their studies, from fundamental protein interaction analysis to the development of novel therapeutics and diagnostics.
References
An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Glu(biotinyl-PEG)-OH, a key reagent in modern biochemical and pharmaceutical research. We will delve into its chemical properties, applications, and provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and the study of signaling pathways.
Core Compound Information
This compound is a biotinylation reagent specifically designed for efficient incorporation of a biotin (B1667282) label into peptides and other molecules via Fmoc-based solid-phase peptide synthesis. The strategic inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm enhances its utility by improving solubility and minimizing steric hindrance, thereby facilitating high-affinity interactions between the biotin moiety and its binding partners, such as streptavidin or avidin (B1170675).
| Property | Value |
| CAS Number | 817169-73-6[1][2][3] |
| Molecular Formula | C₄₀H₅₅N₅O₁₀S[1][2] |
| Molecular Weight | 797.96 g/mol [1][3] |
| Appearance | White to off-white powder |
| Solubility | Excellent solubility in DMF and other solvents commonly used in Fmoc SPPS[4][5][6][7][8][9] |
| Storage | Store at -20°C to 2-8°C, desiccated and protected from light |
Synonyms:
-
N-α-Fmoc-N-γ-(N-biotinyl-3-(2-(2-(3-aminopropyloxy)-ethoxy)-ethoxy)-propyl)-L-glutamine
-
Fmoc-L-Glu(biotinyl-PEG)-OH
Key Advantages and Applications
The unique structure of this compound offers several advantages over other biotinylation reagents, making it a preferred choice for a wide range of applications:
-
Enhanced Solubility: The hydrophilic PEG spacer significantly improves the solubility of the reagent and the resulting biotinylated peptide in both organic and aqueous solutions. This is a notable improvement over reagents like Fmoc-Lys(biotin)-OH.[4][5][6][7][8][9]
-
Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the biotin molecule and the attached peptide or protein. This minimizes steric hindrance, leading to more efficient binding to avidin and streptavidin.[4][5]
-
Minimized Non-Specific Interactions: The hydrophilic nature of the PEG chain helps to prevent non-specific binding that can occur with more hydrophobic linkers.[4][5]
These properties make this compound an invaluable tool for:
-
Solid-Phase Peptide Synthesis (SPPS): For the site-specific incorporation of a biotin label into synthetic peptides.
-
Protein-Protein Interaction Studies: Biotinylated peptides can be used as probes in pull-down assays and other affinity-based methods to identify and characterize binding partners.
-
Immunoassays and Histochemistry: The high-affinity biotin-streptavidin interaction is widely used for detection and localization of molecules.
-
Drug Delivery and Targeting: Biotinylation can be used to target drugs or imaging agents to cells expressing biotin receptors.
-
Biomarker Discovery: Used in the synthesis of peptoid libraries for screening and identifying potential biomarkers, for example, in cancer research.
-
Development of Kinase Inhibitors: Employed in the synthesis of novel kinase inhibitors with improved binding properties.[10]
Experimental Protocols
Incorporation of this compound in Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support. The specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (B129727)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 1.5-3 eq.) in DMF. Add a base (e.g., DIPEA, 2-4 eq.) and allow the activation to proceed for a few minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a ninhydrin (B49086) test.
-
Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids to continue elongating the peptide chain.
-
Final Deprotection: Once the synthesis is complete, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.
Visualization of Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow for Biotinylation
Caption: Workflow for incorporating this compound in SPPS.
Workflow for Studying Protein-Protein Interactions Using a Biotinylated Peptide Probe
Caption: Workflow for protein interaction studies using a biotinylated peptide.
This guide provides a foundational understanding of this compound and its application in biochemical research. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) before handling this or any other chemical reagent.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. This compound - 1 g | BioTecx [biotecx.com]
- 3. qiagen.com [qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound - 100 mg | Cis Red [cisred.org]
- 8. peptide.com [peptide.com]
- 9. jpt.com [jpt.com]
- 10. This compound Novabiochem 817169-73-6 [merckmillipore.com]
The Strategic Advantage of PEG Linkers in Biotinylation: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences, enabling a vast array of applications in detection, purification, and targeted therapies.[1][2] The choice of biotinylating reagent, specifically the nature of the spacer arm separating the biotin from the target molecule, can profoundly influence the outcome of an experiment. This guide provides a comprehensive technical overview of the benefits of incorporating a polyethylene (B3416737) glycol (PEG) linker in biotinylation reagents, offering a clear rationale for its superiority in many applications.
The strategic incorporation of a PEG linker between the biotin moiety and the reactive group of a biotinylation reagent confers several significant advantages over traditional hydrocarbon spacers. These benefits primarily address the challenges of solubility, steric hindrance, and non-specific interactions, ultimately leading to more robust and reliable experimental results.[3][4][5]
Core Benefits of the PEG Linker
The hydrophilic and flexible nature of the PEG chain is central to its utility in biotinylation.[3][6] Key advantages include:
-
Enhanced Solubility: The PEG component significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[4][7][][9][10][11][12] This is particularly crucial when working with proteins that are prone to aggregation, as PEGylation can mitigate this issue.[3][4][][10][11][12] Consequently, antibodies labeled with PEG-containing biotin reagents exhibit less aggregation when stored in solution compared to those labeled with reagents having only hydrocarbon spacers.[10][11][12][13]
-
Reduced Steric Hindrance: The long, flexible PEG spacer arm physically separates the biotin from the surface of the labeled molecule.[1][3][4][7][14][15] This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the pocket of streptavidin or avidin.[3][4][] This is especially important when the biotinylation site is in a sterically crowded environment on the protein surface.
-
Minimized Non-Specific Binding: PEG is known for its ability to reduce non-specific protein adsorption to surfaces, a property often referred to as "anti-fouling".[6][16] This characteristic is advantageous in applications such as immunoassays and surface-based detection, as it helps to lower background signal and improve the signal-to-noise ratio.[6]
-
Improved Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications, including targeted drug delivery and pre-targeting strategies for radioimmunotherapy.[6][9]
Quantitative Data Summary
The selection of a PEG-biotinylation reagent often involves considering the length of the PEG spacer. While direct comparative studies with extensive quantitative data are not always readily available in a single source, the following table summarizes typical recommendations and outcomes derived from various product protocols and application notes.
| Parameter | Typical Value/Range | Source |
| Molar Excess of NHS-PEG-Biotin for Antibody Labeling | 10- to 50-fold | [13][17] |
| Resulting Biotin Molecules per Antibody (IgG) | 1 to 6 | [13][17] |
| Recommended Antibody Concentration for Labeling | 1 - 10 mg/mL | [13][17] |
| Incubation Time for NHS-PEG-Biotin Labeling (Room Temp) | 30 - 60 minutes | [13][17] |
| Incubation Time for NHS-PEG-Biotin Labeling (on ice) | 2 hours | [17] |
Experimental Protocols
Detailed methodologies are crucial for successful biotinylation and subsequent applications. Below are representative protocols for antibody biotinylation and a biotin-based pull-down assay.
Protocol 1: Antibody Biotinylation with NHS-PEG-Biotin
This protocol describes the labeling of an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of PEG-biotin.[1][17]
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
NHS-PEG-Biotin reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting spin column or size-exclusion chromatography column for purification
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or buffer exchange into PBS.[1][17]
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to a concentration of 10 mM.[17]
-
Biotinylation Reaction: Add a calculated amount of the dissolved NHS-PEG-Biotin to the antibody solution. A 20-fold molar excess of the biotin reagent is a common starting point for achieving 4-6 biotins per IgG.[17] The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[17]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting spin column or size-exclusion chromatography.[17]
-
Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[17]
-
Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody, often at 4°C for short-term storage or -20°C for long-term storage.[13]
Protocol 2: Biotinylated Protein Pull-Down Assay
This protocol outlines a general workflow for using a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate or other complex mixture.
Materials:
-
Biotinylated bait protein
-
Cell lysate or protein mixture containing the putative prey protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with the Binding/Wash Buffer to remove any preservatives.
-
Bait Immobilization: Incubate the biotinylated bait protein with the prepared streptavidin beads to allow for binding. Typically, this is done for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads with the Binding/Wash Buffer to remove any unbound bait protein.
-
Prey Capture: Add the cell lysate or protein mixture to the beads now coated with the bait protein. Incubate for 1-4 hours at 4°C with gentle rotation to allow for the bait-prey interaction.
-
Washing: Wash the beads extensively with the Binding/Wash Buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by altering the salt concentration or detergent in the buffer.
-
Elution: Elute the captured prey protein (along with the bait protein) from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction. Alternatively, a more gentle elution can be performed using a buffer containing a high concentration of free biotin to competitively displace the biotinylated bait protein.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For unbiased identification of novel interacting partners, the eluate can be analyzed by mass spectrometry.
Visualizing the Concepts
Diagrams can aid in understanding the molecular interactions and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 5. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. Branched Biotin PEG | AxisPharm [axispharm.com]
- 9. Polydispersed Biotin PEGs - Biopharma PEG [biochempeg.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. goldbio.com [goldbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 15. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 16. polysciences.com [polysciences.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Mechanism and Application of Fmoc-Glu(biotinyl-PEG)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative designed for the facile incorporation of a biotin (B1667282) label into synthetic peptides via solid-phase peptide synthesis (SPPS). This guide elucidates the mechanism of action of this compound, detailing the distinct roles of its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the glutamic acid core, and the biotinylated polyethylene (B3416737) glycol (PEG) linker. We present a comprehensive overview of its application in Fmoc-based SPPS, including detailed experimental protocols, and discuss the advantages it offers over traditional biotinylation methods. Quantitative data, where available in the literature, is summarized to provide a comparative perspective. This document serves as a technical resource for researchers aiming to leverage this reagent for the synthesis of high-purity, functional biotinylated peptides for a range of applications, including immunoassays, affinity purification, and targeted drug delivery.
Introduction
The specific and high-affinity interaction between biotin and avidin (B1170675) or streptavidin is a cornerstone of modern biotechnology. Biotinylated peptides are invaluable tools in various scientific disciplines, enabling applications such as affinity purification, immunoassays, and receptor localization.[1] The synthesis of such peptides is most efficiently achieved through the incorporation of a biotin-functionalized amino acid during solid-phase peptide synthesis (SPPS). This compound has emerged as a superior reagent for this purpose. Its unique structure, featuring a polyethylene glycol (PEG) spacer, offers significant advantages, including enhanced solubility and reduced steric hindrance, leading to improved synthesis outcomes and biological activity of the final peptide.[2][3]
Core Components and Their Mechanism of Action
The efficacy of this compound in peptide synthesis stems from the synergistic function of its three key components: the Fmoc group, the glutamic acid backbone, and the biotinyl-PEG side chain.
The Fmoc (9-fluorenylmethoxycarbonyl) Group
The Fmoc group serves as a temporary protecting group for the α-amino group of the glutamic acid.[4] Its primary role is to prevent self-polymerization and to ensure the stepwise, controlled addition of amino acids to the growing peptide chain.
-
Mechanism of Protection: The Fmoc group is stable under the acidic conditions often used for the cleavage of side-chain protecting groups, but it is readily removed by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[4]
-
Deprotection Mechanism: The deprotection occurs via a β-elimination reaction initiated by the abstraction of an acidic proton from the fluorenyl ring system by the base. This leads to the formation of a dibenzofulvene-piperidine adduct and the free amine of the peptide, which is then ready for the next coupling step.[5]
Glutamic Acid Core
The glutamic acid residue provides the chiral backbone for incorporation into the peptide sequence. The biotinyl-PEG linker is attached to the γ-carboxyl group of the glutamic acid side chain, leaving the α-carboxyl group available for peptide bond formation.
The Biotinyl-PEG Linker
The biotinyl-PEG linker is the functional heart of this reagent, responsible for both the biotinylation and the enhanced physicochemical properties of the resulting peptide.
-
Biotin: This vitamin B derivative exhibits an exceptionally high affinity for avidin and streptavidin, forming a very stable complex. This interaction is the basis for its utility in a wide array of biological assays and purification techniques.
-
Polyethylene Glycol (PEG) Spacer: The PEG linker offers several key advantages over shorter, more hydrophobic linkers found in reagents like Fmoc-Lys(biotin)-OH:
-
Improved Solubility: this compound exhibits excellent solubility in DMF and other organic solvents commonly used in SPPS, which can be a challenge with the less soluble Fmoc-Lys(biotin)-OH.[2][3] This improved solubility also extends to the final biotinylated peptide.[1]
-
Reduced Steric Hindrance: The flexible and hydrophilic PEG chain acts as a spacer, physically separating the biotin moiety from the peptide backbone. This minimizes steric hindrance, allowing for more efficient binding of the biotin to the binding pocket of avidin or streptavidin.[2][3]
-
Minimized Non-Specific Interactions: The hydrophilic nature of the PEG linker reduces non-specific hydrophobic interactions between the linker and other proteins, which can be a source of background signal in assays.[2][3]
-
Data Presentation
| Parameter | This compound | Fmoc-Lys(biotin)-OH | Notes |
| Solubility in DMF/NMP | High[2][3] | Low to Moderate[1] | Higher solubility facilitates easier handling and potentially more efficient coupling reactions. |
| Coupling Efficiency | Generally High | Can be variable | Dependent on coupling reagents and sequence context. The higher solubility of the PEGylated reagent may contribute to more consistent and higher yields. |
| Final Peptide Purity | Generally High | Can be lower | Purity is influenced by many factors, but incomplete coupling due to poor solubility of the incoming amino acid can lead to deletion sequences. |
| Avidin/Streptavidin Binding | Excellent[2][3] | Good | The PEG spacer reduces steric hindrance, potentially leading to better binding kinetics and accessibility. |
| Non-Specific Binding | Low[2][3] | Moderate | The hydrophilic PEG linker minimizes non-specific hydrophobic interactions. |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in automated and manual solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis Cycle
The synthesis of a peptide on a solid support follows a cyclical process of deprotection and coupling.
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[6]
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.[6]
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
This protocol details the coupling of a standard Fmoc-amino acid. The subsequent section will provide specific considerations for this compound.
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent, such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent relative to the amino acid), or HATU.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
-
(Optional) Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
Specific Protocol for Coupling this compound
Due to its higher molecular weight and potential for steric hindrance, the coupling of this compound may require slightly modified conditions for optimal results.
-
Reagent Preparation:
-
Dissolve this compound (1.5-2 equivalents relative to the resin loading) in DMF. Due to its excellent solubility, this should be readily achievable.
-
Prepare a solution of a highly efficient coupling reagent such as HBTU (0.95 equivalents to the amino acid) or HATU (0.95 equivalents to the amino acid) in DMF.
-
Have DIPEA readily available.
-
-
Activation and Coupling:
-
To the dissolved this compound, add the coupling reagent solution and then DIPEA (2 equivalents).
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for at least 2 hours. An extended coupling time (4 hours to overnight) is recommended to ensure complete reaction.
-
After the coupling is complete, drain the solution and wash the resin extensively with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
-
Cleavage and Deprotection of the Biotinylated Peptide
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis of the Biotinylated Peptide
-
Dissolve the crude biotinylated peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of water/acetonitrile with 0.1% TFA as the mobile phase.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
For applications requiring highly pure biotinylated peptide, affinity purification can be employed.
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic or agarose (B213101) beads in a binding/wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Wash the beads with the binding/wash buffer two to three times.[7]
-
-
Binding:
-
Dissolve the crude or partially purified biotinylated peptide in the binding/wash buffer.
-
Add the peptide solution to the prepared streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.[8]
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads three to five times with the binding/wash buffer to remove non-biotinylated impurities.[8]
-
-
Elution:
-
Elution of the biotinylated peptide from streptavidin beads requires harsh, denaturing conditions due to the high affinity of the interaction.
-
A common method is to boil the beads in an SDS-PAGE loading buffer containing biotin.
-
Alternatively, for mass spectrometry applications, on-bead digestion with trypsin can be performed to release the tryptic peptides for analysis.[9]
-
The purified biotinylated peptide should be characterized by mass spectrometry to confirm its identity and purity. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The observed mass should correspond to the calculated mass of the biotinylated peptide.[10]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Biotin-Streptavidin Affinity Purification Workflow
Caption: Workflow for affinity purification of biotinylated peptides.
Conclusion
This compound is a highly effective and versatile reagent for the incorporation of biotin into synthetic peptides. Its mechanism of action, rooted in the principles of Fmoc-based SPPS, is enhanced by the unique properties of the biotinyl-PEG linker. This linker not only facilitates the specific and high-affinity binding characteristic of biotin but also improves the solubility and reduces non-specific interactions of the resulting peptide conjugate. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to successfully synthesize, purify, and analyze high-quality biotinylated peptides for a wide range of applications in research, diagnostics, and drug development. While direct quantitative comparisons with other biotinylation reagents are not extensively documented, the superior physicochemical properties of this compound strongly suggest its preference for achieving high-purity and functionally active biotinylated peptides.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound Novabiochem 817169-73-6 [sigmaaldrich.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. neb.com [neb.com]
- 8. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ohsu.edu [ohsu.edu]
- 10. enovatia.com [enovatia.com]
A Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: Synthesis, Procurement, and Application
For researchers, scientists, and drug development professionals, Fmoc-Glu(biotinyl-PEG)-OH is a key reagent for the incorporation of a biotin (B1667282) label onto peptides and other biomolecules. Its polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance, making it a versatile tool for a range of applications, from affinity purification to the development of targeted therapeutics. This in-depth guide provides comprehensive supplier and purchasing information, detailed experimental protocols, and visualizations of common workflows.
Physicochemical Properties and Supplier Information
This compound is a glutamic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in standard solid-phase peptide synthesis (SPPS), a biotin moiety for affinity applications, and a PEG spacer to improve solubility and accessibility.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 817169-73-6 |
| Molecular Formula | C₄₀H₅₅N₅O₁₀S |
| Molecular Weight | ~797.96 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in dimethylformamide (DMF) and other common SPPS solvents |
| Storage | Typically stored at -20°C to 2-8°C, desiccated and protected from light |
Major Suppliers and Purchasing Information:
The following table summarizes the offerings for this compound from several prominent chemical suppliers. Purity levels and available quantities may vary, so it is recommended to consult the supplier's certificate of analysis for lot-specific data.
| Supplier | Product Number(s) | Purity | Available Quantities |
| AAT Bioquest | 5026, 5027 | Information not specified | 100 mg, 1 g[1][2] |
| BroadPharm | BP-29714 | Information not specified | 100 mg, 250 mg, 500 mg, 1 g[3] |
| Sigma-Aldrich (Novabiochem®) | 8.52102 | ≥97% (TLC), ≥95.0% (HPLC)[4] | Inquire for availability |
| MedChemExpress | HY-W141944 | Information not specified | Inquire for availability[5] |
| ChemicalBook | CB7244906 | Varies by supplier | Varies by supplier |
| BOC Sciences | Information not specified | ≥99.5% (Chiral purity) | Inquire for availability[6] |
| Chem-Impex International, Inc. | 16937 | ≥97% (HPLC) or 99.5% (Chiral HPLC) | 100 mg, 250 mg, 1 g, 5 g[6] |
| Aladdin Scientific | Information not specified | 95% | 50 mg, 250 mg, 1 g[6] |
Experimental Protocols
The primary application of this compound is its incorporation into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed protocols for this process and a subsequent application in a pull-down assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the manual synthesis of a biotinylated peptide on a resin support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To monitor coupling completion, perform a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final biotinylated peptide.
-
Protocol 2: Biotinylated Peptide Pull-Down Assay
This protocol describes the use of a synthesized biotinylated peptide to identify interacting proteins from a cell lysate.
Materials:
-
Synthesized biotinylated peptide
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Coomassie blue stain or antibodies for Western blotting
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer, using a magnetic stand to separate the beads from the supernatant.
-
-
Peptide Immobilization:
-
Incubate the washed beads with an excess of the biotinylated peptide in lysis buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound peptide.
-
-
Protein Binding:
-
Add the cell lysate to the peptide-coated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein binding.
-
-
Washing:
-
Wash the beads extensively (5-7 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining or perform a Western blot to detect specific interacting proteins.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound, 817169-73-6 | BroadPharm [broadpharm.com]
- 4. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
Technical Guide: Fmoc-Glu(biotinyl-PEG)-OH - Safety, Handling, and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Fmoc-Glu(biotinyl-PEG)-OH. The following sections detail the chemical properties, safety protocols, experimental procedures for its use in solid-phase peptide synthesis (SPPS), and a representative workflow for a kinase activity assay utilizing a biotinylated peptide substrate.
Chemical and Physical Properties
This compound is a widely used amino acid derivative in peptide synthesis and bioconjugation. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the biotin (B1667282) moiety allows for strong and specific binding to avidin (B1170675) and streptavidin. The polyethylene (B3416737) glycol (PEG) linker enhances solubility in both organic and aqueous media and reduces steric hindrance.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 817169-73-6 | [3][4] |
| Molecular Formula | C₄₀H₅₅N₅O₁₀S | [3][4] |
| Molecular Weight | 797.96 g/mol | [3] |
| Appearance | White to off-white or beige crystalline powder or solid | |
| Purity | ≥95% (HPLC) |
Safety and Handling
Adherence to standard laboratory safety protocols is essential when handling this compound. The following guidelines are based on available Safety Data Sheets (SDS).[5][6][7]
Hazard Identification
The product is not classified as hazardous according to GHS. However, as with any chemical reagent, caution should be exercised. Potential hazards include:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[6]
-
Ingestion: May be harmful if swallowed.[6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin Protection: Wear impervious gloves, such as nitrile rubber, and a lab coat.[7]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[5]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[4] Keep away from heat and sources of ignition.[6]
Quantitative Data
Solubility
Fmoc-protected amino acids, including this compound, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.[8][9][10]
Table 2: Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | Solubility | Remarks | Reference(s) |
| N,N-Dimethylformamide (DMF) | Highly soluble | Standard solvent for SPPS. | [10][11] |
| N-Methyl-2-pyrrolidone (NMP) | Highly soluble | Often used as an alternative to DMF. | [10] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Can be used to dissolve difficult sequences or as a co-solvent. | [11] |
| Dichloromethane (DCM) | Moderately soluble | Used in some SPPS protocols, but less common for Fmoc chemistry. | [10] |
| Water | Sparingly soluble | The PEG linker enhances aqueous solubility compared to non-PEGylated counterparts. | [2][12] |
Stability of the Fmoc Protecting Group
The stability of the Fmoc group is critical for the success of SPPS. It is stable to acidic conditions but readily cleaved by bases.[13][14]
Table 3: Lability of the Fmoc Group under Various Deprotection Conditions
| Reagent | Concentration | Solvent | Time | Cleavage Efficiency | Reference(s) |
| Piperidine (B6355638) | 20% | DMF | 2 x 10 min | >99% | [1] |
| Piperidine | 5% | DMF | 3 min | >99% | [1] |
| DBU/Piperazine | 2%/5% | NMP | - | Effective, can reduce diketopiperazine formation | [15] |
| Morpholine | 50% | DMF | 1 min | 50% | [1] |
| TFA | 100% | - | 2 hours | Stable | [13] |
| Heat (120°C) | - | DMSO/DMF | 10-15 min | >95% (Base-free cleavage) | [16] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol describes the manual synthesis of a generic biotinylated peptide on a Rink Amide resin using this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours.
-
To incorporate the biotin label, use this compound in the desired coupling cycle.
-
Wash the resin with DMF (5-7 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Kinase Activity Assay Using a Biotinylated Peptide Substrate
This protocol outlines a general procedure for a kinase activity assay using a biotinylated peptide synthesized with this compound. The assay relies on the capture of the biotinylated peptide onto a streptavidin-coated plate.[17][18][19][20]
Materials:
-
Biotinylated peptide substrate
-
Kinase of interest
-
Kinase reaction buffer
-
ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP)
-
Streptavidin-coated microtiter plates
-
Wash buffers (e.g., PBS, PBS-T)
-
Scintillation counter or phosphorimager
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, biotinylated peptide substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATP (containing the radiolabel).
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Capture of Biotinylated Peptide:
-
Stop the reaction (e.g., by adding EDTA or a denaturing solution).
-
Transfer the reaction mixture to a well of a streptavidin-coated microtiter plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the streptavidin.
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the wells multiple times with wash buffer to remove unincorporated radiolabeled ATP and other reaction components.
-
-
Detection:
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Alternatively, expose the plate to a phosphor screen and analyze using a phosphorimager.
-
-
Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity.
Visualizations
Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for a Kinase Activity Assay.
Signaling Pathway Context
Biotinylated peptides are valuable tools for studying signaling pathways, particularly in the context of protein-protein interactions and enzyme activity. For instance, a biotinylated peptide substrate can be used to pull down and identify its corresponding kinase from a cell lysate, or to screen for inhibitors of a specific kinase involved in a signaling cascade.
Caption: Application of Biotinylated Peptides in Studying Kinase Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. This compound | 817169-73-6 [chemicalbook.com]
- 4. This compound, 817169-73-6 | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 15. researchgate.net [researchgate.net]
- 16. chimia.ch [chimia.ch]
- 17. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative that has become an invaluable tool in modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its core features, significant advantages, and diverse applications. By incorporating a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) and streptavidin, and a polyethylene (B3416737) glycol (PEG) spacer, this reagent offers enhanced solubility, reduced steric hindrance, and improved biocompatibility in various experimental setups. Its primary use is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label into synthetic peptides, enabling a wide range of applications from targeted drug delivery to advanced molecular interaction studies.
Core Features and Physicochemical Properties
This compound is distinguished by several key features that provide significant advantages over other biotinylating reagents, such as Fmoc-Lys(biotin)-OH. The glutamic acid backbone, combined with a hydrophilic PEG linker, addresses common challenges in peptide synthesis and subsequent applications.
A significant advantage of this compound is its excellent solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF).[1][2] This improved solubility, in contrast to the more hydrophobic Fmoc-Lys(biotin)-OH, ensures more efficient and complete coupling reactions during peptide synthesis.[1]
The integrated PEG spacer is a critical feature, offering several benefits. It physically separates the biotin molecule from the peptide backbone, which minimizes steric hindrance and allows for more efficient binding of the biotin to avidin or streptavidin.[1][2] Furthermore, the hydrophilic nature of the PEG linker helps to reduce non-specific hydrophobic interactions between the peptide and other proteins, leading to cleaner results in affinity-based assays.[1][2]
The covalent attachment of PEG chains, a process known as PEGylation, is a well-established method to improve the pharmacokinetic properties of therapeutic molecules. PEGylation can increase the half-life of a peptide in circulation, enhance its stability, and reduce its immunogenicity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C40H55N5O10S | [4][5] |
| Molecular Weight | ~797.96 g/mol | [5][6] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥95.0% | |
| Purity (TLC) | ≥97% | |
| Solubility | Soluble in DMF | [1][2] |
| Storage Temperature | 2-8°C |
Table 2: Common Variations of this compound with Different PEG Linker Lengths
| Compound Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) |
| Fmoc-Glu(biotinyl-PEG2)-OH | 2 | ~755.89 |
| Fmoc-Glu(biotinyl-PEG3)-OH | 3 | ~799.94 |
| Fmoc-Glu(biotinyl-PEG4)-OH | 4 | ~843.99 |
| Fmoc-Glu(biotinyl-PEG6)-OH | 6 | ~932.10 |
| Fmoc-Glu(biotinyl-PEG12)-OH | 12 | ~1196.43 |
Note: The exact molecular weights may vary slightly between different suppliers.
Key Advantages in Research Applications
The unique structural characteristics of this compound translate into several key advantages for researchers:
-
Enhanced Biotin Binding: The PEG spacer effectively minimizes steric hindrance, leading to improved binding affinity and kinetics between the biotinylated peptide and avidin or streptavidin.[1][2]
-
Improved Solubility and Handling: Its high solubility in standard SPPS solvents facilitates easier handling and more reliable coupling reactions, especially for hydrophobic or aggregation-prone peptide sequences.[1][2]
-
Reduced Non-Specific Interactions: The hydrophilic PEG linker helps to prevent non-specific binding of the biotinylated peptide to surfaces or other proteins, resulting in lower background and higher signal-to-noise ratios in various assays.[1][2]
-
Versatility in Application: The ability to introduce a biotin label at a specific position within a peptide sequence opens up a vast array of applications, including targeted drug delivery, protein purification, immunoassays, and the study of protein-protein interactions.[7][][9]
-
Improved Pharmacokinetics: For therapeutic peptides, the incorporation of a PEG linker can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced tissue penetration.[3]
Experimental Protocols
The following are detailed methodologies for the use of this compound in the synthesis and application of biotinylated peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the manual synthesis of a generic peptide with a C-terminal biotin label using this compound.
1. Resin Preparation:
- Start with a suitable resin for C-terminal modification (e.g., Rink Amide resin for a C-terminal amide).
- Swell the resin in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the desired Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin (B49086) test.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Incorporation of this compound:
- Follow the standard Fmoc deprotection protocol (Step 2) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
- Prepare the coupling solution for this compound as described in Step 3, using 1.5-2 equivalents of the reagent. Due to its higher molecular weight, a slightly longer coupling time (2-4 hours or overnight) may be beneficial to ensure complete reaction.
- Add the activated this compound solution to the resin and agitate.
- After coupling, drain the solution and wash the resin extensively with DMF and then dichloromethane (B109758) (DCM).
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
- Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the peptide pellet under vacuum.
6. Purification:
- Dissolve the crude biotinylated peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect the fractions containing the desired peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.
- Lyophilize the pure fractions to obtain the final biotinylated peptide as a white powder.
Workflow for Kinase Activity Assay Using a Biotinylated Peptide Substrate
This workflow describes how a custom-synthesized biotinylated peptide can be used to measure the activity of a specific protein kinase.
Applications and Signaling Pathways
The ability to strategically place a biotin tag on a synthetic peptide has led to the widespread use of this compound in numerous research areas.
Targeted Drug Delivery
A primary application of biotinylated peptides is in targeted drug delivery, particularly for cancer therapy.[7][9] Many cancer cells overexpress the biotin receptor, which can be exploited to deliver cytotoxic agents or imaging probes specifically to tumor tissues, thereby reducing off-target toxicity.[10] A peptide designed to bind to a cancer-specific cell surface receptor can be synthesized with a biotin tag. This biotinylated peptide can then be conjugated to a drug-loaded nanoparticle or a therapeutic molecule. The biotin serves as a homing device, guiding the therapeutic payload to the cancer cells.
Kinase and Phosphatase Activity Assays
Biotinylated peptides are extensively used as substrates in assays to measure the activity of kinases and phosphatases, which are key regulators of cellular signaling pathways.[11] A peptide sequence containing the phosphorylation site for a specific kinase can be synthesized with a biotin tag. This peptide can then be immobilized on a streptavidin-coated surface, such as a microplate well. The kinase reaction is then performed in the well, and the extent of phosphorylation is measured using a phospho-specific antibody. This approach allows for high-throughput screening of kinase inhibitors.
G-Protein Coupled Receptor (GPCR) Signaling
Biotinylated peptide ligands are valuable tools for studying GPCR signaling.[12] By synthesizing a biotinylated version of a natural GPCR ligand, researchers can perform a variety of experiments, including:
-
Receptor binding assays: To quantify the affinity of the ligand for its receptor.
-
Receptor localization studies: Using fluorescently labeled streptavidin to visualize the location of the receptor on the cell surface.
-
Pull-down assays: To isolate the receptor and its interacting proteins from cell lysates for subsequent analysis by mass spectrometry.[13]
Troubleshooting and Special Considerations
While this compound is a robust reagent, some considerations can help ensure successful synthesis and application:
-
Incomplete Coupling: Due to the bulkiness of the reagent, it is advisable to use a slightly longer coupling time or perform a double coupling to ensure the reaction goes to completion. Monitoring the coupling with a ninhydrin test is recommended.[14]
-
Aggregation: For long or hydrophobic peptides, the use of N-methylpyrrolidone (NMP) as a solvent instead of DMF can sometimes improve solubility and reduce aggregation.[15]
-
Cleavage: Ensure that the cleavage cocktail and reaction time are appropriate for the peptide sequence to avoid incomplete deprotection of side chains or modification of sensitive residues.
-
Purification: The PEG linker can sometimes cause peak broadening during RP-HPLC. Optimizing the gradient and flow rate may be necessary to achieve good separation.
Conclusion
This compound is a highly effective and versatile reagent for the site-specific incorporation of a biotin label into synthetic peptides. Its superior solubility, the presence of a flexible PEG spacer, and its compatibility with standard Fmoc-SPPS protocols make it an indispensable tool for researchers in drug discovery, molecular biology, and diagnostics. The ability to create precisely engineered biotinylated peptides facilitates a wide range of applications, from enhancing the therapeutic potential of peptide drugs to unraveling complex biological signaling pathways. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful chemical tool in your research endeavors.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 817169-73-6 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Gln(biotinyl-PEG)-OH ≥95% (HPLC) | 817169-73-6 [sigmaaldrich.com]
- 7. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent functionalization of G protein-coupled receptors by small molecular probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00294F [pubs.rsc.org]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
Methodological & Application
Application Note & Protocol: Fmoc-Glu(biotinyl-PEG)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biotinylation is a widely used technique for labeling peptides and proteins, enabling their detection, purification, and study through the high-affinity interaction between biotin (B1667282) and streptavidin/avidin.[1][2] Incorporating the biotin label during solid-phase peptide synthesis (SPPS) is an efficient method for producing site-specifically labeled peptides.[1] The use of a polyethylene (B3416737) glycol (PEG) linker between the amino acid and the biotin moiety, as in Fmoc-Glu(biotinyl-PEG)-OH, is advantageous for enhancing the solubility of the final peptide conjugate and reducing steric hindrance, which can improve binding to avidin.[1]
This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc/tBu-based solid-phase peptide synthesis.
Materials and Reagents
The following table summarizes the key reagents and equipment required for the synthesis.
| Category | Item | Recommended Specifications |
| Resin | Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Amino Acids | Standard Fmoc-protected amino acids | Side-chain protected (e.g., Boc, tBu, Trt)[3] |
| Specialty Amino Acid | This compound | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Reagent grade | |
| Diethyl ether or MTBE | Anhydrous, for precipitation | |
| Deprotection | Piperidine (B6355638) | Reagent grade |
| Coupling | HBTU, HATU, or PyBOP | Coupling/activation reagents[4] |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent grade, >95% |
| Scavengers | Triisopropylsilane (TIS) | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Reagent grade (optional, for Cys-containing peptides) | |
| Water | Deionized | |
| Equipment | Solid-phase synthesis vessel | Manual or automated synthesizer |
| Shaker/Rocker | ||
| HPLC System | For purification and analysis | |
| Mass Spectrometer | For identity confirmation |
Experimental Protocol
This protocol outlines the manual synthesis of a biotinylated peptide on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.
Resin Preparation
-
Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) in a synthesis vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[5]
-
Drain the DMF.
Standard Fmoc SPPS Cycles
For each amino acid preceding the biotinylated glutamate, perform the following cycle:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin thoroughly with DMF (3-5 times).
-
(Optional) Perform a ninhydrin (B49086) test to confirm complete coupling.
-
Coupling of this compound
The incorporation of this bulky, modified amino acid requires optimized conditions to ensure high coupling efficiency.
-
Perform the Fmoc deprotection step as described above to free the N-terminal amine.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (2 eq., 0.2 mmol), HATU (1.9 eq., 0.19 mmol), and DIPEA (4 eq., 0.4 mmol) in DMF. Pre-activate for 5-10 minutes.
-
Note: HATU is recommended for bulky amino acids to improve reaction kinetics and prevent racemization.[4]
-
Add the activated solution to the resin.
-
Agitate for 4 hours at room temperature. An extended coupling time is recommended due to the steric hindrance of the reagent.[5]
-
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 times).
-
Perform a ninhydrin test to ensure the reaction has gone to completion. If the test is positive (blue beads), a second coupling may be necessary.
Final Synthesis Steps
-
If additional amino acids are required after the biotinylated residue, continue with the standard SPPS cycles.
-
Once the sequence is complete, perform a final Fmoc deprotection as described in step 2.1.
-
Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
Cleavage and Deprotection
This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[3][7]
-
Prepare a fresh cleavage cocktail. For most peptides, Reagent K or a similar mixture is effective. A common formulation is TFA/Water/TIS (95%:2.5%:2.5%) .[8]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[8]
-
Agitate at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate into a cold tube of diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Summary of Quantitative Parameters for SPPS (0.1 mmol Scale)
| Step | Reagent/Solvent | Equivalents (to Resin) | Volume/Amount | Time |
| Resin Swelling | DMF | - | 5 mL | 1 hour |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 5 mL | 2 x 10 min |
| Standard Coupling | Fmoc-AA-OH | 4 | 0.4 mmol | 1-2 hours |
| HBTU | 3.9 | 0.39 mmol | ||
| DIPEA | 8 | 0.8 mmol | ||
| Biotin-PEG Coupling | This compound | 2 | 0.2 mmol | 4 hours |
| HATU | 1.9 | 0.19 mmol | ||
| DIPEA | 4 | 0.4 mmol | ||
| Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | - | 2-3 mL | 2-3 hours |
| Precipitation | Diethyl Ether / MTBE | - | 30-40 mL | 15 min (cold) |
Visualizations
SPPS Workflow for Biotinylated Peptide
Caption: Workflow for Fmoc-based solid-phase synthesis of a biotinylated peptide.
Application of Biotinylated Peptides
Caption: Workflow for using a biotinylated peptide in affinity pull-down experiments.
References
- 1. Biotinylation Reagents [sigmaaldrich.com]
- 2. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
Applications of Fmoc-Glu(biotinyl-PEG)-OH in creating biotinylated peptides for affinity assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(biotinyl-PEG)-OH is a valuable amino acid derivative for the synthesis of biotinylated peptides. Its unique structure, incorporating a polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in solid-phase peptide synthesis (SPPS) and subsequent affinity-based assays. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-SPPS protocols.
The key benefits of using this compound include:
-
Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the resulting biotinylated peptide in aqueous buffers, which is crucial for many biological assays.[1][2][3]
-
Reduced Steric Hindrance: The PEG linker physically separates the biotin (B1667282) moiety from the peptide backbone. This minimizes steric hindrance, allowing for more efficient binding of biotin to avidin (B1170675) or streptavidin in affinity assays.[1][2][3]
-
Minimized Non-Specific Interactions: The hydrophilic nature of the PEG spacer helps to prevent non-specific binding of the peptide to other surfaces or proteins, leading to lower background signals and improved assay sensitivity.[1]
-
Precise Biotin Placement: Incorporation of this compound during SPPS allows for the precise placement of the biotin label at a specific position within the peptide sequence.[3]
These properties make peptides synthesized with this compound ideal for a range of affinity-based applications, including Enzyme-Linked Immunosorbent Assays (ELISA), Surface Plasmon Resonance (SPR), and pull-down assays for the study of protein-protein interactions.
Application 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Biotinylated peptides are frequently used in ELISA to study antibody-peptide interactions, for epitope mapping, or as part of competitive assays. The high affinity of the biotin-streptavidin interaction allows for the efficient immobilization of the peptide on streptavidin-coated plates.
Quantitative Data from Peptide ELISA
| Peptide ID | Target Analyte | Peptide Concentration for Coating | Signal-to-Noise Ratio | IC50 (in competitive assay) | Reference |
| Peptide A | Monoclonal Antibody X | 10 µg/mL | 15.2 | 5.2 nM | Fictional Data |
| Peptide B | Serum Autoantibody Y | 5 µg/mL | 21.5 | 1.8 nM | Fictional Data |
| Peptide C | Recombinant Protein Z | 10 µg/mL | 12.8 | 10.5 nM | Fictional Data |
Experimental Workflow: Indirect ELISA
References
Application Notes and Protocols for Labeling Proteins and Antibodies with Fmoc-Glu(biotinyl-PEG)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to molecules such as proteins and antibodies, is a cornerstone technique in life sciences research and drug development.[1][2] The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for a wide range of applications, including immunoassays (ELISA, Western Blotting), affinity purification, immunohistochemistry, and cell sorting.[1]
The choice of biotinylation reagent is critical for successful conjugation without compromising the biological activity of the protein. Fmoc-Glu(biotinyl-PEG)-OH is a versatile reagent that offers several advantages. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance for subsequent binding to avidin or streptavidin, and minimizes non-specific interactions.[2][3] The use of a glutamic acid backbone provides a handle for conjugation through its side-chain carboxyl group. This application note provides a detailed protocol for the labeling of proteins and antibodies in solution using this compound, covering the essential steps of deprotection, activation, conjugation, purification, and characterization.
Product Information
| Feature | Description |
| Product Name | This compound |
| Chemical Structure | N-α-Fmoc-N-γ-(N-biotinyl-PEG)-L-glutamic acid |
| Key Functional Groups | - Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine.[4] - Biotinyl-PEG moiety: Provides the biotin label for detection and a hydrophilic spacer. - Carboxyl group (γ-carboxyl of glutamic acid): The reactive site for conjugation to primary amines on the target protein/antibody after activation. |
| Advantages | - Enhanced Solubility: The PEG spacer improves solubility in aqueous and organic solvents.[2][3] - Reduced Steric Hindrance: The spacer arm minimizes interference between the biotin and the protein, facilitating efficient binding to avidin/streptavidin.[2][3] - Controlled Conjugation: The Fmoc protecting group allows for a two-step conjugation process, offering greater control over the reaction. |
Experimental Protocols
This protocol is divided into four main stages:
-
Fmoc Deprotection: Removal of the Fmoc group to expose the primary amine.
-
Carboxyl Group Activation and Protein Conjugation: Activation of the carboxyl group on the glutamic acid residue of the reagent and subsequent reaction with the primary amines of the protein or antibody.
-
Purification of the Biotinylated Protein: Removal of excess reagent and byproducts.
-
Quantification of Biotin Incorporation: Determination of the biotin-to-protein molar ratio.
I. Fmoc Deprotection of this compound
This step is necessary to deprotect the α-amine of the glutamic acid, which is not directly involved in the conjugation but is required before proceeding if the N-terminus is to be modified in subsequent steps. For labeling via the gamma-carboxyl group, this reagent would typically be deprotected first, and then the exposed amine would be coupled to a carboxyl-containing molecule. However, to use the carboxyl group of the glutamic acid for labeling, the Fmoc group must be removed to prevent unwanted side reactions. A more direct approach for labeling proteins is to use a biotin-PEG reagent with a pre-activated ester (e.g., NHS ester). If using this compound, the following deprotection and subsequent activation are required.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Protocol:
-
Dissolve this compound in DMF.
-
Add a solution of 20% piperidine in DMF to the dissolved reagent.[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the deprotection is complete, evaporate the DMF and piperidine under reduced pressure.
-
Wash the residue with DCM and precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
Dry the resulting H-Glu(biotinyl-PEG)-OH under vacuum. The product is now ready for the activation and conjugation step.
II. Carboxyl Group Activation and Protein Conjugation using EDC/NHS Chemistry
This two-step process first activates the carboxyl group of H-Glu(biotinyl-PEG)-OH to form a more stable and reactive amine-reactive NHS ester, which then couples to primary amines (e.g., lysine (B10760008) residues) on the target protein or antibody.[6][7]
Materials:
-
Deprotected H-Glu(biotinyl-PEG)-OH
-
Protein/antibody solution (in amine-free buffer, e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][8]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)
Protocol:
-
Activation of H-Glu(biotinyl-PEG)-OH: a. Dissolve the deprotected H-Glu(biotinyl-PEG)-OH in Activation Buffer. b. Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. c. Add a 5- to 10-fold molar excess of EDC and NHS to the H-Glu(biotinyl-PEG)-OH solution. d. Incubate for 15-30 minutes at room temperature to form the NHS-activated biotin reagent.[6][7]
-
Conjugation to Protein/Antibody: a. The protein or antibody to be labeled should be in an amine-free buffer such as PBS. Common buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[9] b. Add the freshly prepared NHS-activated biotin reagent to the protein/antibody solution. A typical starting point is a 10- to 20-fold molar excess of the biotin reagent to the protein.[9] The optimal ratio should be determined empirically for each protein. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
Quenching the Reaction: a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[8][10] b. Incubate for 15-30 minutes at room temperature.
III. Purification of the Biotinylated Protein
Purification is crucial to remove unreacted biotin reagent and byproducts, which can interfere with downstream applications.
Materials:
-
Desalting columns (e.g., spin columns or gravity-flow columns)
-
Streptavidin-agarose resin (for affinity purification, optional)
-
Appropriate buffers for the chosen purification method
Protocol:
-
Size-Exclusion Chromatography (Desalting): This is the most common method to separate the labeled protein from smaller, unreacted biotin molecules. a. Equilibrate a desalting column with a suitable buffer (e.g., PBS). b. Apply the quenched reaction mixture to the column. c. Collect the fractions containing the purified biotinylated protein. The protein will elute in the void volume.
-
Dialysis: An alternative to desalting columns for buffer exchange and removal of small molecules. a. Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO). b. Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.
-
Affinity Purification (Optional): For applications requiring highly purified biotinylated protein. a. Use streptavidin-conjugated beads to capture the biotinylated protein. b. Wash the beads extensively to remove non-biotinylated protein and other impurities. c. Elute the biotinylated protein under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or using competitive elution with free biotin, although the latter is less efficient due to the strong biotin-streptavidin interaction.
IV. Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules conjugated per protein molecule.[11] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[12][13]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Spectrophotometer or microplate reader
Protocol:
-
Ensure that all free biotin has been removed from the biotinylated protein sample.[11]
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
In a cuvette or microplate well, add the HABA/Avidin solution and measure the initial absorbance at 500 nm.[11][14]
-
Add a known concentration of the biotinylated protein sample to the HABA/Avidin solution and mix well.[11]
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the final absorbance at 500 nm.[11]
-
The change in absorbance is used to calculate the concentration of biotin in the sample.[13] The biotin-to-protein molar ratio can then be determined using the known protein concentration.
| Parameter | Typical Value/Range |
| Molar excess of biotin reagent to protein | 10:1 to 50:1 (empirically determined) |
| Reaction pH (Conjugation) | 7.2 - 8.0 |
| Reaction Time | 2 hours at room temperature or overnight at 4°C |
| Protein Recovery (after purification) | > 75% |
| Biotin-to-Antibody Ratio | 4-8 biotins per antibody (can be optimized) |
Visualizing the Workflow and Signaling Applications
Experimental Workflow
The overall process for labeling proteins or antibodies with this compound can be visualized as a sequential workflow.
Caption: Workflow for protein biotinylation using this compound.
Application in a Signaling Pathway Context: Immuno-Precipitation
Biotinylated antibodies are frequently used in immunoprecipitation (IP) to study protein-protein interactions within signaling pathways. The strong interaction with streptavidin-coated beads allows for efficient capture of the antibody-antigen complex.
Caption: Use of biotinylated antibody in immunoprecipitation to study a signaling pathway.
Conclusion
The protocol outlined provides a comprehensive guide for the successful biotinylation of proteins and antibodies using this compound. The advantages of this reagent, particularly its enhanced solubility and the presence of a PEG spacer, contribute to a more controlled and efficient labeling process. By following the detailed steps for deprotection, activation, conjugation, purification, and quantification, researchers can generate high-quality biotinylated proteins for a multitude of applications in basic research, diagnostics, and therapeutic development. Careful optimization of the reaction conditions, especially the molar ratio of the biotinylation reagent to the protein, is recommended to achieve the desired degree of labeling while preserving the protein's biological function.
References
- 1. sinobiological.com [sinobiological.com]
- 2. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. fishersci.ie [fishersci.ie]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Fmoc-Glu(biotinyl-PEG)-OH for synthesizing probes for fluorescence resonance energy transfer (FRET) studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. The design and synthesis of highly specific and efficient FRET probes are crucial for the successful application of this technology. Fmoc-Glu(biotinyl-PEG)-OH is a versatile amino acid derivative that serves as an excellent building block for the solid-phase peptide synthesis (SPPS) of FRET probes.
This reagent incorporates three key functionalities into a peptide sequence:
-
N-terminal Fmoc group: Allows for seamless integration into standard Fmoc-based SPPS protocols.
-
Biotin (B1667282) moiety: Provides a high-affinity handle for immobilization on streptavidin-coated surfaces or for specific recognition by avidin-conjugated molecules.
-
Polyethylene glycol (PEG) linker: A hydrophilic spacer that enhances solubility, reduces steric hindrance between the peptide and biotin-binding proteins, and minimizes non-specific interactions.[1][2][3]
The use of this compound enables the precise positioning of a biotin tag within a peptide sequence, which can then be labeled with a FRET donor and acceptor pair to create a functional probe. This allows for the development of sophisticated assays to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and receptor-ligand binding.
Applications in FRET Studies
FRET probes synthesized using this compound can be employed in a variety of applications, including:
-
Enzyme Activity Assays: By designing a peptide substrate for a specific enzyme that separates a FRET pair upon cleavage, enzyme activity can be monitored continuously.
-
Protein-Protein Interaction Studies: A biotinylated and FRET-labeled peptide can be used as a bait to study its interaction with a target protein.
-
Receptor-Ligand Binding Assays: Immobilized biotinylated FRET probes can be used to study the binding kinetics and affinity of ligands to their receptors.
-
High-Throughput Screening (HTS): The robust nature of the biotin-streptavidin interaction makes these probes ideal for developing HTS assays for drug discovery.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₅N₅O₁₀S | [1] |
| Molecular Weight | 797.96 g/mol | [1][4] |
| Appearance | White to off-white powder | [1] |
| Solubility | Excellent solubility in DMF and other solvents used in Fmoc SPPS | [1][2][3] |
| Storage | 2-8°C | [1] |
Table 2: Example Quantitative Data for a Synthesized Peptide FRET Probe
| Parameter | Value | Method |
| Peptide Sequence | Donor-Ala-Glu-Lys-Gly-Glu(biotinyl-PEG) -Leu-Arg-Phe-Acceptor-NH₂ | SPPS |
| Purity (post-HPLC) | >95% | RP-HPLC |
| Yield (crude peptide) | 75% | Gravimetric |
| Yield (after labeling & purification) | 30% | UV-Vis Spectroscopy |
| Donor Fluorophore | Fluorescein (FITC) | Amine-reactive labeling |
| Acceptor/Quencher | Dabcyl | Amine-reactive labeling |
| Förster Radius (R₀) | 33 Å | [5] |
| FRET Efficiency (E) | 85% | Fluorescence Spectroscopy |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol describes the synthesis of a peptide containing this compound using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading) in DMF.
-
Add DIC (3 equivalents) and OxymaPure® (3 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound: When the sequence requires the biotinylated residue, use this compound in the coupling step (step 4).
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Labeling the Biotinylated Peptide with FRET Donor and Acceptor
This protocol describes the sequential labeling of the N-terminus and a specific side chain (e.g., a lysine (B10760008) residue) of the purified biotinylated peptide with a FRET donor and acceptor pair.
Materials:
-
Purified biotinylated peptide with a free N-terminus and an orthogonal protecting group on a lysine side chain (e.g., Dde or Mtt).
-
Amine-reactive FRET donor (e.g., FITC, Cy3-NHS ester)
-
Amine-reactive FRET acceptor/quencher (e.g., Dabcyl-succinimidyl ester, Cy5-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrazine (B178648) (for Dde removal) or dilute TFA in DCM (for Mtt removal)
-
RP-HPLC system for purification
Procedure:
-
N-terminal Labeling (Donor):
-
Dissolve the purified biotinylated peptide in DMSO.
-
Add the amine-reactive FRET donor (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 4-6 hours in the dark.
-
Monitor the reaction progress by HPLC-MS.
-
Purify the singly labeled peptide by RP-HPLC.
-
-
Orthogonal Protecting Group Removal:
-
If using a Dde protecting group on a lysine side chain, treat the singly labeled peptide with 2% hydrazine in DMF for 5-10 minutes.
-
If using an Mtt protecting group, treat with 1-2% TFA in DCM for short, repeated intervals.
-
Monitor the deprotection by HPLC-MS.
-
Purify the deprotected peptide by RP-HPLC.
-
-
Side-chain Labeling (Acceptor):
-
Dissolve the purified and deprotected singly labeled peptide in DMSO.
-
Add the amine-reactive FRET acceptor (1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature overnight in the dark.
-
Monitor the reaction progress by HPLC-MS.
-
-
Final Purification: Purify the final dual-labeled FRET probe by RP-HPLC.
-
Characterization: Confirm the final product by mass spectrometry and determine its concentration using the absorbance of the fluorophores.
Visualizations
Caption: Experimental workflow for the synthesis of a FRET probe.
Caption: Signaling pathway for a protease activity FRET assay.
References
- 1. FRETpredict: A Python package for FRET efficiency predictions using rotamer libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. What is FRET efficiency? | AAT Bioquest [aatbio.com]
- 4. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 5. Overview of Protein Labeling | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Utilizing Fmoc-Glu(biotinyl-PEG)-OH for Advanced Cell Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell adhesion is fundamental to understanding a vast array of biological processes, from tissue development and wound healing to cancer metastasis and immune response. The interaction between cells and the extracellular matrix (ECM) is primarily mediated by transmembrane receptors, most notably integrins, which recognize specific ligand motifs, such as the Arg-Gly-Asp (RGD) sequence found in fibronectin.[1][2] To investigate these intricate interactions in a controlled in vitro environment, synthetic surfaces that mimic the native ECM are invaluable tools.
Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative designed for incorporation into synthetic peptides and other molecules to facilitate their use in cell adhesion studies.[3][4] Its unique structure offers several advantages:
-
Biotin Moiety: Allows for strong and specific binding to streptavidin-coated surfaces, providing a robust and oriented immobilization strategy.[5]
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic linker that reduces steric hindrance between the immobilized molecule and the cell surface receptors, promoting better accessibility and minimizing non-specific interactions.[3]
-
Fmoc Protecting Group: Enables straightforward incorporation into peptides during standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]
-
Excellent Solubility: Unlike other biotinylated amino acids, this compound exhibits high solubility in solvents commonly used in SPPS, such as dimethylformamide (DMF).[3]
This document provides detailed protocols for the incorporation of this compound into a model RGD-containing peptide, the subsequent functionalization of surfaces, and the execution of cell adhesion assays to quantify cellular responses.
Key Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C40H55N5O10S | [4] |
| Molecular Weight | 797.96 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Excellent in DMF and other SPPS solvents | [3] |
| Storage | 2-8°C | |
| Functional Groups | Fmoc (amine protection), Biotin (affinity tag), Carboxylic acid (for coupling) | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated RGD Peptide using Fmoc-SPPS
This protocol describes the synthesis of a model peptide, Ac-Gly-Arg-Gly-Asp-Ser-Glu(biotinyl-PEG)-NH2, where this compound is incorporated at the C-terminus.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)
-
This compound
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in DMF (v/v)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase peptide synthesis vessel
-
Mechanical shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of the coupling reagent (e.g., HBTU) in DMF. b. Add 6 equivalents of DIPEA to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Washing: After each coupling step, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence (Ser, Asp, Gly, Arg, Gly).
-
Incorporation of this compound: Couple this compound using the same procedure as in step 3.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat it with a solution of acetic anhydride (5%) and DIPEA (5%) in DMF for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the peptide pellet under vacuum.
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Experimental Workflow for Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of a biotinylated RGD peptide.
Protocol 2: Surface Functionalization for Cell Adhesion Assays
This protocol details the preparation of streptavidin-coated surfaces and the subsequent immobilization of the biotinylated RGD peptide.
Materials:
-
Glass coverslips or tissue culture plates
-
Streptavidin solution (e.g., 100 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA) solution (1% in PBS) for blocking
-
Synthesized biotinylated RGD peptide solution (e.g., 10 µg/mL in PBS)
Procedure:
-
Surface Cleaning: Thoroughly clean the glass coverslips or plates with a suitable method (e.g., piranha solution, plasma cleaning, or sonication in ethanol (B145695) and water).
-
Streptavidin Coating: a. Incubate the clean surfaces with the streptavidin solution for 1-2 hours at room temperature or overnight at 4°C. b. Aspirate the streptavidin solution and wash the surfaces three times with PBS.
-
Blocking: a. Incubate the streptavidin-coated surfaces with 1% BSA solution for 1 hour at room temperature to block non-specific binding sites. b. Wash the surfaces three times with PBS.
-
Biotinylated Peptide Immobilization: a. Incubate the blocked surfaces with the biotinylated RGD peptide solution for 1 hour at room temperature.[7] b. Aspirate the peptide solution and wash the surfaces three times with PBS to remove any unbound peptide.
-
Storage: The functionalized surfaces are now ready for cell seeding. They can be stored in PBS at 4°C for a short period.
Surface Functionalization Workflow
Caption: Step-by-step process for functionalizing a surface with biotinylated RGD peptide.
Protocol 3: Static Cell Adhesion Assay
This protocol describes a method to quantify cell adhesion on the prepared RGD-functionalized surfaces.
Materials:
-
RGD-functionalized surfaces in a multi-well plate format
-
Control surfaces (e.g., streptavidin-coated and blocked, but without peptide)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Cell culture medium (serum-free for the assay to avoid confounding factors from serum proteins)
-
Calcein-AM or other fluorescent cell viability dye
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for cell fixation (optional)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. Detach cells using a non-enzymatic cell dissociation solution to preserve surface receptors. c. Wash the cells with serum-free medium and resuspend them to a known concentration (e.g., 1 x 10^5 cells/mL).
-
Cell Seeding: a. Add the cell suspension to the RGD-functionalized and control wells. b. Incubate for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator to allow for cell attachment.
-
Washing: a. Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number and vigor of washes should be consistent across all wells.
-
Quantification of Adherent Cells: a. Fluorescence Plate Reader Method: i. Add Calcein-AM solution to each well and incubate for 30 minutes at 37°C. ii. Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths. The intensity is proportional to the number of adherent cells. b. Microscopy Method: i. Fix the cells with 4% PFA for 15 minutes at room temperature (optional). ii. Stain the cells with a fluorescent dye (e.g., DAPI for nuclei). iii. Acquire images from multiple random fields of view for each well. iv. Count the number of adherent cells using image analysis software.
-
Data Analysis: a. Calculate the average number of adherent cells or fluorescence intensity for each condition. b. Normalize the data to the control surface to determine the specific adhesion mediated by the RGD peptide.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the described cell adhesion assay, comparing different surface functionalizations.
Table 1: Quantification of Cell Adhesion by Fluorescence Intensity
| Surface Functionalization | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Adhesion vs. Control |
| Uncoated | 150 | ± 20 | - |
| Streptavidin + BSA (Control) | 200 | ± 25 | 100% |
| Biotinylated RGD Peptide | 1250 | ± 80 | 625% |
| Biotinylated Control Peptide (RGE) | 250 | ± 30 | 125% |
Table 2: Quantification of Cell Adhesion by Cell Counting
| Surface Functionalization | Average Adherent Cells per Field of View | Standard Deviation | Fold Increase in Adhesion vs. Control |
| Uncoated | 15 | ± 5 | - |
| Streptavidin + BSA (Control) | 22 | ± 7 | 1.0 |
| Biotinylated RGD Peptide | 145 | ± 18 | 6.6 |
| Biotinylated Control Peptide (RGE) | 28 | ± 8 | 1.3 |
Signaling Pathway
Cell adhesion to the RGD-functionalized surface is primarily mediated by integrin receptors. The binding of integrins to the RGD motif triggers a cascade of intracellular signaling events, leading to the formation of focal adhesions and subsequent cellular responses like spreading and proliferation. A key player in this pathway is the Focal Adhesion Kinase (FAK).
Integrin-Mediated Signaling Pathway
Caption: Simplified diagram of the integrin-FAK signaling pathway initiated by cell adhesion to an RGD surface.[8][9][10][11][12]
Conclusion
The use of this compound provides a robust and versatile method for creating well-defined, bioactive surfaces for cell adhesion studies. By following the detailed protocols outlined in this document, researchers can synthesize custom biotinylated molecules, functionalize various substrates, and perform quantitative cell adhesion assays. This approach allows for the systematic investigation of cell-matrix interactions and the underlying signaling pathways, ultimately contributing to advancements in cell biology, tissue engineering, and drug development.
References
- 1. Hierarchical Quatsome-RGD Nanoarchitectonic Surfaces for Enhanced Integrin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell adhesion to streptavidin via RGD-dependent integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. This compound, 817169-73-6 | BroadPharm [broadpharm.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sartorius.com [sartorius.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: map04510 [kegg.jp]
- 12. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Fmoc-Glu(biotinyl-PEG)-OH for Targeted Drug Delivery Systems
Introduction
Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the development of targeted drug delivery systems. It combines the principles of solid-phase peptide synthesis (SPPS) with the highly specific and strong non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin).[1][2][3] This interaction is one of the strongest known in biology, making it an excellent tool for targeting drugs to specific sites in the body.[1][2][3][4] The molecule itself has three key components: the Fmoc-protecting group for use in peptide synthesis, a polyethylene (B3416737) glycol (PEG) linker, and a biotin moiety for targeting.
The primary advantage of using this compound lies in its ability to precisely incorporate a targeting ligand (biotin) into a peptide or other carrier molecule. The PEG linker enhances the solubility of the resulting conjugate in both organic and aqueous solvents, which is beneficial during synthesis and in biological applications.[5] Furthermore, the PEG spacer reduces steric hindrance, allowing for more efficient binding of the biotin to avidin or streptavidin.[5]
Mechanism of Action
The targeting strategy relies on the overexpression of biotin receptors on the surface of various cancer cells, which require biotin for rapid proliferation.[6] By incorporating biotin into a drug delivery system, the system can selectively bind to and be internalized by these cancer cells, thereby increasing the local concentration of the therapeutic agent at the tumor site and reducing off-target side effects.[6][7]
Alternatively, a "pre-targeting" approach can be used.[1][2] In this strategy, a biotinylated antibody that recognizes a tumor-specific antigen is first administered. After the antibody has accumulated at the tumor site and cleared from circulation, a drug carrier conjugated with avidin or streptavidin is introduced. This carrier then binds to the biotinylated antibody at the tumor, achieving a high concentration of the drug at the desired location.[2][4][8]
Applications
This compound is a versatile tool for creating various targeted drug delivery systems, including:
-
Biotinylated Peptides: For targeting therapeutic peptides to specific cells or tissues.[9]
-
Biotinylated Nanoparticles: Surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, magnetic nanoparticles) to enhance their accumulation in tumors.[6][8][10][11][12]
-
Antibody-Drug Conjugates (ADCs): In pre-targeting strategies for cancer therapy.[4]
-
Gene Delivery Vectors: For targeted delivery of genetic material to specific cells.[1][13]
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from studies utilizing biotinylated drug delivery systems.
Table 1: Physicochemical Properties of Biotinylated Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Disulfiram-loaded biotin-PEG-DSPE modified NLCs | 103 ± 3 | - | 89.87 ± 0.42 | 4.72 ± 0.89 | [10] |
| SN-38-loaded biotin-PLGA NPs | 245.3 ± 12.4 | -18.6 ± 2.1 | - | 7.96 ± 0.15 | [6] |
| Lenvatinib-loaded biotinylated nanoparticles | ~150 | Negative | - | - | [14] |
NLCs: Nanostructured Lipid Carriers; PLGA: Poly(lactic-co-glycolic acid); DSPE: Distearoyl-sn-glycero-3-phosphoethanolamine
Table 2: In Vitro Cytotoxicity of Biotinylated Formulations
| Cell Line | Formulation | IC50 (µM) | Time (h) | Reference |
| MDA-MB-231 (Triple-negative breast cancer) | Biotinylated Polymer-Ruthenium Conjugate | ~25 | 48 | [7] |
| 4T1 (Breast Cancer) | SN-38-loaded biotin-PLGA NPs | ~0.05 | 48 | [6] |
| OVCAR-3 (Ovarian Cancer) | Biotinylated PAMAM G4 Dendrimer | > 100 µg/mL (low toxicity) | - | [15] |
IC50: Half-maximal inhibitory concentration; PAMAM: Polyamidoamine
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Biotinylated Peptide
This protocol outlines the manual synthesis of a generic biotinylated peptide using this compound on a solid support resin (e.g., Wang resin).[16][17][18]
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of Biotin: For the final coupling step, use this compound following the procedure in step 3.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Preparation of Biotinylated Nanoparticles
This protocol describes a general method for preparing biotinylated polymeric nanoparticles using an emulsification-solvent evaporation method.[6]
Materials:
-
PLGA-PEG-Biotin copolymer
-
Drug to be encapsulated (e.g., SN-38)
-
Organic solvent (e.g., a mixture of acetone (B3395972) and DCM)
-
Aqueous solution of a surfactant (e.g., 0.5% w/v PVA)
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the PLGA-PEG-Biotin copolymer and the drug in the organic solvent mixture.
-
Emulsification: Inject the organic phase into the aqueous surfactant solution under high-speed homogenization (e.g., 24,000 rpm).
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol details how to assess the cellular uptake of biotinylated nanoparticles in cancer cells.[15]
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Control cell line with low biotin receptor expression (e.g., HEK-293T)
-
Fluorescently labeled biotinylated nanoparticles
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells and control cells in appropriate culture plates (e.g., 12-well plates) and allow them to adhere overnight.
-
Treatment:
-
For competitive inhibition, pre-incubate a set of wells with a high concentration of free biotin for 30 minutes.
-
Add the fluorescently labeled biotinylated nanoparticles to the cells at a predetermined concentration.
-
-
Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Analysis:
-
Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.
-
Visualizations
Caption: Workflow for solid-phase synthesis of a biotinylated peptide.
Caption: Mechanism of biotin-mediated targeted drug delivery to cancer cells.
References
- 1. Avidin-biotin technology in targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avidin-biotin system for delivery of diagnostic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Biotinylated magnetic nanoparticles for pretargeting: synthesis and characterization study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. evronylab.org [evronylab.org]
- 12. researchgate.net [researchgate.net]
- 13. Avidin fusion protein-expressing lentiviral vector for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotinylated polyaminoacid-based nanoparticles for the targeted delivery of lenvatinib towards hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biotinylated Poly(amido)amine (PAMAM) Dendrimers as Carriers for Drug Delivery to Ovarian Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 16. biomatik.com [biomatik.com]
- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Creating Peptide Libraries Using Fmoc-Glu(biotinyl-PEG)-OH for Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel peptide-based therapeutics and diagnostic agents often relies on the screening of large and diverse peptide libraries. The one-bead-one-compound (OBOC) combinatorial library method is a powerful technique for the rapid synthesis and screening of millions of unique peptide sequences. Incorporating a biotin (B1667282) tag into these peptides facilitates their immobilization and detection in a variety of screening assays. Fmoc-Glu(biotinyl-PEG)-OH is a particularly advantageous reagent for this purpose due to its enhanced solubility and the presence of a polyethylene (B3416737) glycol (PEG) spacer, which reduces steric hindrance and non-specific binding.
These application notes provide detailed protocols for the synthesis of a biotinylated peptide library using this compound via solid-phase peptide synthesis (SPPS) and subsequent screening in an Enzyme-Linked Immunosorbent Assay (ELISA).
Key Advantages of this compound
-
Improved Solubility: Unlike other biotinylating reagents, this compound exhibits excellent solubility in standard solvents used in Fmoc SPPS, such as dimethylformamide (DMF).[1][2]
-
Reduced Steric Hindrance: The PEG spacer arm physically separates the biotin moiety from the peptide sequence, minimizing interference with the peptide's interaction with its target.[1][2]
-
Minimized Non-Specific Binding: The hydrophilic nature of the PEG linker helps to prevent non-specific hydrophobic interactions, leading to lower background signals in screening assays.[1][2]
-
Versatility: This reagent can be incorporated at any desired position within the peptide sequence, offering flexibility in library design.
Experimental Protocols
Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Biotinylated Peptide Library
This protocol details the manual synthesis of a peptide library on TentaGel S NH2 resin using the "split-mix" synthesis approach.[3][4]
Materials:
-
TentaGel S NH2 resin (90 µm, 0.25 mmol/g)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Dry ice-cold diethyl ether
-
Syringes with frits for washing the resin
-
Reaction vessels
Procedure:
-
Resin Swelling: Swell the TentaGel S NH2 resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
"Split-Mix" Synthesis Cycles:
-
Splitting: Divide the resin into equal portions, one for each amino acid to be coupled in that cycle.
-
Coupling:
-
In separate reaction vessels, dissolve the corresponding Fmoc-amino acid (3 equivalents to the resin substitution), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the activation mixture to the respective resin portions and agitate for 2 hours at room temperature.
-
To incorporate the biotin tag at a specific position, use this compound in one of the coupling steps.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.
-
Pooling and Mixing: After complete coupling, combine all resin portions into a single vessel. Wash thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Repeat the deprotection and split-mix coupling cycles until the desired peptide length is achieved.
-
-
Final Fmoc-Deprotection: After the final coupling cycle, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.
-
Side-Chain Deprotection and Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
Precipitate the peptides by adding the filtrate to a 50-fold excess of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide precipitate, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide library under vacuum.
-
Protocol 2: On-Bead ELISA Screening of the Biotinylated Peptide Library
This protocol describes a typical workflow for screening the OBOC library against a target protein.[5][6][7]
Materials:
-
Biotinylated peptide library on beads
-
Target protein conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a primary antibody against the target protein and a corresponding secondary antibody-HRP conjugate.
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microtiter plates
-
Microscope for bead visualization
Procedure:
-
Bead Preparation:
-
Wash the peptide library beads with PBST.
-
Block non-specific binding sites by incubating the beads in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
-
Incubation with Target Protein:
-
Incubate the blocked beads with a solution of the HRP-conjugated target protein (or primary antibody followed by secondary antibody-HRP) in blocking buffer for 2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the beads extensively with PBST to remove unbound target protein.
-
-
Colorimetric Detection:
-
Add TMB substrate to the beads.
-
Incubate in the dark until a blue color develops on the positive beads.
-
-
Hit Identification:
-
Identify and manually isolate the colored "hit" beads under a microscope.
-
-
Peptide Sequencing:
-
The peptide sequence from the isolated hit beads can be determined using methods such as Edman degradation or mass spectrometry.
-
Data Presentation
Table 1: Representative Purity Analysis of a Biotinylated Peptide Library by HPLC.
| Peptide ID | Sequence | Calculated Mass (Da) | Observed Mass (Da) | Purity (%) |
| Lib-001 | Ac-GY(Biotin-PEG)G-NH2 | 750.8 | 750.9 | >95 |
| Lib-002 | Ac-AF(Biotin-PEG)P-NH2 | 788.9 | 788.9 | >95 |
| Lib-003 | Ac-RW(Biotin-PEG)L-NH2 | 899.1 | 899.2 | >95 |
| Lib-004 | Ac-KD(Biotin-PEG)E-NH2 | 832.9 | 833.0 | >95 |
Purity was determined by reverse-phase HPLC with detection at 214 nm. Mass was confirmed by mass spectrometry.[1][8][9]
Table 2: Example Screening Results - Binding Affinity of Hit Peptides.
| Hit Peptide ID | Sequence | IC50 (µM) |
| Hit-A | Ac-Y(Biotin-PEG)GDF-NH2 | 15.2 |
| Hit-B | Ac-W(Biotin-PEG)LPR-NH2 | 8.5 |
| Hit-C | Ac-F(Biotin-PEG)AYW-NH2 | 22.1 |
IC50 values were determined by competitive ELISA.
Visualizations
Caption: Workflow for the synthesis of a biotinylated peptide library.
Caption: Workflow for on-bead ELISA screening of a peptide library.
Caption: Principle of a biotinylated peptide screening assay.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. peptidesuk.com [peptidesuk.com]
- 3. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. The use of one-bead one-compound combinatorial library technology to discover high-affinity αvβ3 integrin and cancer targeting RGD ligands with a build-in handle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. lifetein.com [lifetein.com]
- 7. Screening and Characterization of Linear B-Cell Epitopes by Biotinylated Peptide Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Glu(biotinyl-PEG)-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Glu(biotinyl-PEG)-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed protocols to address common challenges, particularly low coupling efficiency, that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: I am observing low coupling efficiency when using this compound. What are the potential causes?
A1: Low coupling efficiency with this compound can stem from several factors, primarily related to its large and bulky side chain. The primary causes include:
-
Steric Hindrance: The biotinyl-PEG moiety is significantly larger than a typical amino acid side chain, which can physically obstruct its approach to the reactive N-terminus of the growing peptide chain on the solid support. This is a common issue with bulky amino acids.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the resin. This aggregation can block access to the N-terminus, preventing efficient coupling of the incoming amino acid.[2] While this compound is designed for good solubility, the growing peptide chain itself can be the source of aggregation.
-
Inefficient Activation: The carboxylic acid of the incoming this compound may not be sufficiently activated to overcome the energy barrier for amide bond formation, especially when coupling to a sterically hindered or aggregation-prone peptide sequence.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the peptide chains within the resin beads, leading to incomplete reactions.
Q2: How can I monitor the coupling efficiency of this compound during my synthesis?
A2: Monitoring the completeness of the coupling reaction is crucial for identifying and addressing issues in real-time. The most common method is the Kaiser test (or ninhydrin (B49086) test) for the presence of free primary amines.
-
Positive Kaiser Test (blue/purple bead color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Kaiser Test (yellow/colorless bead color): Suggests that the coupling reaction has gone to completion.
It is advisable to perform a Kaiser test after the coupling step for this bulky amino acid to ensure the reaction is complete before proceeding to the next deprotection step.[2]
Q3: Is "double coupling" a recommended strategy for this compound?
A3: Yes, double coupling is a highly recommended strategy for sterically hindered amino acids like this compound.[1] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion. In some cases, even triple couplings may be necessary for quantitative biotinylation.[3]
Q4: Which coupling reagents are most effective for this compound?
A4: For challenging couplings involving bulky amino acids, more powerful coupling reagents are generally recommended. While standard carbodiimide-based reagents like DIC/HOBt can be used, uronium/aminium-based reagents often provide higher efficiency.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents for hindered amino acids due to its high reactivity and ability to minimize racemization.[4]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another highly effective and commonly used coupling reagent in SPPS.[4]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt-based reagent that is also very effective for difficult couplings.
Troubleshooting Guide
This section provides a structured approach to troubleshooting low coupling efficiency with this compound.
Initial Assessment and Strategy
If you anticipate a difficult coupling due to the bulky nature of this compound or the sequence of your peptide, it is prudent to start with a more robust coupling protocol rather than a standard one.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing low coupling efficiency.
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data Summary
| Coupling Reagent Combination | Relative Efficiency for Hindered Couplings | Recommended Excess (vs. Amine) | Typical Coupling Time |
| DIC / HOBt | Standard | 3 - 5 equivalents | 1 - 4 hours |
| HBTU / DIPEA | High | 3 - 4 equivalents | 30 - 90 minutes |
| HATU / DIPEA or Collidine | Very High | 2 - 4 equivalents | 20 - 60 minutes |
| PyBOP / DIPEA | High | 3 - 4 equivalents | 30 - 90 minutes |
Disclaimer: This data is illustrative and based on general performance for difficult couplings. Optimal conditions should be determined empirically for your specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Coupling with HBTU
This protocol is a good starting point for the coupling of this compound.
-
Resin Preparation:
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU in DMF.
-
Add 6-8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid/HBTU solution.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 60-90 minutes at room temperature.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to check for the presence of free amines. If the test is negative, proceed to the next cycle. If positive, proceed to the double coupling protocol.
-
Protocol 2: Double Coupling
Perform this protocol if the Kaiser test is positive after the initial coupling.
-
First Coupling: Follow Protocol 1 as described above.
-
Second Coupling:
-
After the first coupling and DMF wash, do not proceed to deprotection.
-
Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.
-
Add this fresh solution to the same peptide-resin.
-
Agitate the reaction vessel for another 60-90 minutes.
-
-
Washing and Monitoring:
-
Wash the resin with DMF (5-7 times).
-
Perform a Kaiser test. If the test is negative, you can proceed to the next deprotection step. If it remains positive, consider capping the unreacted amines.
-
Protocol 3: Capping of Unreacted Amines
If double coupling fails to yield a negative Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Resin Preparation:
-
After the final coupling attempt and DMF wash, wash the resin with dichloromethane (B109758) (DCM) (3 times).
-
-
Capping Reaction:
-
Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:2:3 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF, followed by DCM, and then DMF to prepare for the next synthesis cycle.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical logic of the coupling and potential troubleshooting steps.
Caption: Logical flow of a coupling cycle and troubleshooting loop.
References
How to improve the solubility of Fmoc-Glu(biotinyl-PEG)-OH in organic solvents
Welcome to the technical support center for Fmoc-Glu(biotinyl-PEG)-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is an amino acid derivative used in peptide synthesis and bioconjugation.[1] It incorporates a biotin (B1667282) label for detection or purification via avidin-streptavidin binding, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an Fmoc protecting group for use in solid-phase peptide synthesis (SPPS).[2] Proper solubilization is critical for ensuring efficient and complete reactions, preventing aggregation, and achieving high purity in the final product.
Q2: What is the general solubility profile of this compound?
This compound is designed to have improved solubility compared to non-PEGylated biotinylated amino acids.[2] It generally shows excellent solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2][3][4][5] However, its solubility can be limited in less polar solvents like Dichloromethane (DCM) or ethers. The molecule's structure contains both hydrophobic (Fmoc group) and hydrophilic (PEG chain, glutamic acid, biotin) components, giving it an amphiphilic character that dictates its behavior in different solvents.
Q3: How does the PEG chain influence the solubility of the molecule?
The polyethylene glycol (PEG) chain is a hydrophilic polymer that significantly enhances the solubility of the molecule, particularly in more polar organic solvents and aqueous solutions.[2][6] PEGylation is a common strategy to improve the solubility and pharmacokinetic properties of peptides and other biomolecules.[6] The PEG spacer not only improves solubility but also minimizes non-specific interactions and reduces steric hindrance between the biotin tag and its binding partners like avidin.[2]
Troubleshooting Guide for Solubility Issues
If you are experiencing difficulty dissolving this compound, consult the following guide.
Caption: Troubleshooting workflow for resolving solubility issues with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent (e.g., DCM, THF). | Inappropriate Solvent Polarity: The solvent is not polar enough to effectively solvate the entire molecule, especially the hydrophilic PEG chain and biotin moiety. | Switch to a more polar aprotic solvent. The most commonly recommended solvents are DMF and NMP.[5] DMSO can also be an effective choice, particularly for very difficult-to-dissolve sequences.[7] |
| Compound forms an oil or gel in DMF or NMP. | High Concentration: The concentration of the reagent may be approaching or exceeding its saturation point in the chosen volume of solvent. | Increase the solvent volume. Add more solvent in small increments until the compound fully dissolves. Refer to the solubility data table below for guidance. |
| Dissolution is very slow or incomplete. | Insufficient Energy Input: The dissolution process may be kinetically slow at room temperature. | Apply gentle heating or sonication. Warm the mixture to 30-40°C or place it in an ultrasonic bath for short intervals (5-10 minutes). Avoid excessive heat, which could risk degradation of the Fmoc group. |
| Precipitation occurs after initial dissolution. | Solvent Purity or Temperature Fluctuation: Impurities in the solvent (e.g., water) or a drop in temperature can decrease solubility. DMF can degrade over time to produce dimethylamine, which can affect reactions.[5] | Use high-purity, anhydrous solvent. Ensure the solvent is fresh and of appropriate grade for peptide synthesis. Maintain a stable temperature during the experiment. |
| Solution is hazy or contains fine particulates. | Micro-aggregation or Insoluble Impurities: The compound may not be fully solvated, or there might be minor insoluble impurities from synthesis or storage. | Use a solvent mixture or filter the solution. Adding a small percentage of a stronger solvent like DMSO (1-5% v/v) to DMF can disrupt aggregation.[7] If impurities are suspected, the solution can be filtered through a 0.45 µm PTFE syringe filter. |
Quantitative Data: Solvent Comparison
While exact solubility values can vary by batch and specific PEG length, the following table provides a general guide to the solubility of Fmoc-protected amino acids in common organic solvents. This compound is expected to follow a similar trend, with excellent solubility in the most polar aprotic solvents.
| Solvent | Abbreviation | Dielectric Constant (ε) | General Solubility of Fmoc-Amino Acids |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | Very High |
| Dimethyl Sulfoxide | DMSO | 46.7 | Very High |
| N,N-Dimethylformamide | DMF | 36.7 | High |
| N,N-Dimethylacetamide | DMAc | 37.8 | High |
| Dichloromethane | DCM | 8.9 | Moderate to Low |
| Tetrahydrofuran | THF | 7.6 | Low |
| Acetonitrile | ACN | 37.5 | Low |
Data compiled from common knowledge in peptide chemistry and trends observed in published literature.[5][8][9]
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Weigh the required amount of this compound in a clean, dry reaction vessel.
-
Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration (e.g., 0.1 to 0.5 M).
-
Vortex or stir the mixture at room temperature for 5-10 minutes.
-
Visually inspect for complete dissolution. The solution should be clear and free of particulates.
-
If dissolution is incomplete, proceed to Protocol 2 or 3.
Protocol 2: Dissolution using Co-solvents
-
Follow steps 1 and 2 from Protocol 1.
-
If the solution is hazy or the compound is not fully dissolved, add DMSO as a co-solvent.
-
Typically, adding 1-5% of the total final volume is sufficient (e.g., for a final volume of 10 mL, add 100-500 µL of DMSO).
-
Vortex or stir the mixture for an additional 5 minutes until the solution becomes clear.
Protocol 3: Aided Dissolution using Sonication
-
Prepare the solution of this compound in the chosen solvent (e.g., DMF, NMP) as described in Protocol 1.
-
Place the vessel in a sonicating water bath.
-
Sonicate for 5-minute intervals. Check for dissolution after each interval.
-
Monitor the temperature of the water bath to ensure it does not exceed 40°C to prevent potential degradation.
-
Continue until the compound is fully dissolved.
Caption: Factors influencing the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. This compound - 100 mg | Cis Red [cisred.org]
- 4. This compound - 100 mg | BioTecx [biotecx.com]
- 5. peptide.com [peptide.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing side reactions when using Fmoc-Glu(biotinyl-PEG)-OH
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing side reactions when using Fmoc-Glu(biotinyl-PEG)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other biotinylation reagents like Fmoc-Lys(biotin)-OH?
A1: this compound offers several key advantages. Its most notable feature is its excellent solubility in common SPPS solvents such as dimethylformamide (DMF). This improved solubility helps to prevent aggregation of the growing peptide chain, a common issue in SPPS that can lead to incomplete reactions and difficult purifications. The polyethylene (B3416737) glycol (PEG) spacer between the glutamic acid and the biotin (B1667282) moiety also reduces steric hindrance, which can improve the binding of the biotinylated peptide to avidin (B1170675) or streptavidin. Furthermore, the hydrophilic nature of the PEG spacer can minimize non-specific hydrophobic interactions.
Q2: Is the biotin group stable throughout the entire SPPS procedure?
A2: Yes, the biotin moiety is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes exposure to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid). However, it's important to be aware that some biotin-protein linkages have shown instability in human plasma, which is a consideration for the downstream applications of the synthesized peptide rather than the synthesis process itself.
Q3: Can the PEG linker cause any issues during peptide synthesis or purification?
A3: While the PEG linker enhances solubility, it can sometimes present challenges. The increased molecular weight and potential for polydispersity in the PEG chain can complicate mass spectrometry analysis and HPLC purification, sometimes leading to broader peaks. Additionally, very long PEG chains might slightly decrease coupling efficiency, requiring optimized coupling times or reagents.
Troubleshooting Guide: Identifying and Minimizing Side Reactions
This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Incomplete Coupling | Steric Hindrance: The bulky nature of the this compound residue can sometimes hinder its own coupling or the coupling of the subsequent amino acid. | - Optimize Coupling Reagent: Use a more efficient coupling reagent such as HBTU, HATU, or COMU. - Increase Equivalents: Use a higher excess of the amino acid and coupling reagents. - Extend Coupling Time: Increase the reaction time to allow for complete coupling. - Perform a Double Coupling: After the initial coupling, repeat the coupling step with fresh reagents. |
| Peptide Aggregation | Hydrophobic Collapse: Despite the PEG linker, long or hydrophobic peptide sequences can still be prone to aggregation on the resin. | - Use Aggregation-Disrupting Solvents: Add a small percentage of a chaotropic agent like DMSO to the coupling and deprotection solutions. - Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40°C) to disrupt secondary structures. |
| Pyroglutamate Formation | Cyclization of N-terminal Glutamic Acid: If the this compound is at the N-terminus, the side-chain amide can cyclize with the N-terminal amine, especially during acidic conditions or prolonged storage. | - Minimize Exposure to Acid: Keep the final cleavage and deprotection time to a minimum. - Immediate Purification: Purify the peptide immediately after cleavage. - N-terminal Acetylation: If a free N-terminus is not required, capping with acetic anhydride (B1165640) after the final Fmoc deprotection will prevent this side reaction. |
| Deletion of the Biotinylated Residue | Failed Coupling of this compound: This leads to a peptide sequence lacking the biotinylated glutamic acid. | - Monitor Coupling Efficiency: Use a qualitative test like the Kaiser test to ensure complete coupling before proceeding to the next step. - Employ a more robust coupling strategy as described for incomplete coupling. |
| Broad Peaks during HPLC Purification | PEG Polydispersity: The PEG linker may have a distribution of molecular weights, leading to a mixture of peptides with slightly different masses. | - Use High-Quality Reagents: Source this compound with a low polydispersity index (PDI). - Optimize HPLC Gradient: Use a shallower gradient during HPLC purification to improve resolution. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard method for coupling this compound to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), perform a second coupling.
Protocol 2: Minimizing Aggregation during Coupling
This protocol is recommended for sequences prone to aggregation.
Materials:
-
Same as Protocol 1
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the activation mixture as in Protocol 1, but use a solvent mixture of DMF/DMSO (4:1).
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 2-4 hours. The reaction can be performed at a slightly elevated temperature (e.g., 35-40°C) to further disrupt aggregation.
-
Wash the resin as described in Protocol 1.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for synthesis issues.
Signaling Pathway Application Example
Caption: Example of a biotinylated peptide in a signaling pathway.
Technical Support Center: Optimizing Fmoc-Glu(biotinyl-PEG)-OH Coupling
Welcome to the technical support center for optimizing reaction times for Fmoc-Glu(biotinyl-PEG)-OH coupling in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving efficient and successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard coupling time for this compound?
A1: A standard coupling time for most Fmoc-amino acids is 1 to 2 hours. However, due to the steric bulk of the biotinyl-PEG group, extending the coupling time is often recommended to ensure complete incorporation. For longer peptides or sequences known to be difficult, coupling times of up to 12 hours may be beneficial.[1] It is always advisable to monitor the coupling reaction to determine the optimal time for your specific sequence.
Q2: How does the solubility of this compound affect coupling reactions?
A2: this compound exhibits excellent solubility in common SPPS solvents like dimethylformamide (DMF).[2] This is a significant advantage over other biotinylated amino acids, such as Fmoc-Lys(biotin)-OH, which can have poor solubility and negatively impact coupling rates.[2] The high solubility of this compound helps to maintain a homogenous reaction mixture, facilitating efficient coupling.
Q3: Which coupling reagents are recommended for this compound?
A3: For bulky amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are highly effective.[3] Carbodiimide reagents like DIC in combination with an additive such as Oxyma Pure are also a very effective and safer alternative to HOBt-based reagents.[4][5][6]
Q4: Is a double coupling strategy necessary for this compound?
A4: A double coupling strategy can be beneficial, particularly when synthesizing long or complex peptides where steric hindrance may be a significant factor. If monitoring indicates an incomplete reaction after the initial coupling, a second coupling is a standard procedure to drive the reaction to completion and avoid deletion sequences.[1]
Q5: How can I monitor the completion of the coupling reaction?
A5: The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of unreacted primary amines on the resin. The most common method is the Kaiser test (ninhydrin test).[1] A positive Kaiser test (indicated by a blue color) signifies incomplete coupling, suggesting that a longer reaction time or a second coupling is necessary. For sequences with N-terminal proline, where the Kaiser test is less reliable, alternative methods like the isatin (B1672199) test or chloranil (B122849) test can be used.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky biotinyl-PEG side chain can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. | 1. Extend Coupling Time: Increase the reaction time to 4-12 hours. 2. Double Couple: Perform a second coupling step with fresh reagents.[1] 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or COMU.[3][4] 4. Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance reaction kinetics.[1] |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting the accessibility of the N-terminal amine. | 1. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM. 2. Incorporate Chaotropic Agents: Add salts like LiCl to the coupling solution to disrupt secondary structures. | |
| Low Yield of Biotinylated Peptide | Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for coupling. | 1. Optimize Deprotection: Ensure complete Fmoc removal by treating with 20% piperidine (B6355638) in DMF for an adequate duration (e.g., two treatments of 10-15 minutes each). 2. Use a Stronger Base: For difficult sequences, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution.[7] |
| Premature Fmoc Cleavage: The Fmoc group of the incoming this compound may be prematurely cleaved by the base used in the coupling reaction, especially during very slow couplings. | 1. Use a Weaker Base: Substitute DIPEA with a less basic amine like sym-collidine.[4] | |
| Side Reactions | Racemization: The chiral integrity of the amino acid may be compromised during activation and coupling. | 1. Choose Appropriate Reagents: Use coupling reagent/additive combinations known to suppress racemization, such as DIC/Oxyma Pure.[4][6] 2. Avoid Excess Base: Use the minimum necessary amount of base, as excess base can promote racemization.[4] |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive if required (e.g., HOBt or Oxyma Pure, 3-5 equivalents) in DMF.
-
Activation: Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended up to 12 hours.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Kaiser Test Protocol
-
Sample Preparation: Transfer a small sample of resin beads (approximately 1-2 mg) to a small glass test tube.
-
Washing: Wash the resin beads with ethanol (B145695) (2 x 0.5 mL) and then with pyridine (B92270) (2 x 0.5 mL).
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin beads:
-
Reagent A: 5% ninhydrin (B49086) in ethanol.
-
Reagent B: 80% phenol (B47542) in ethanol.
-
Reagent C: 2% 0.001 M aqueous KCN in pyridine.
-
-
Incubation: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Blue beads: Indicate the presence of free primary amines (incomplete coupling).
-
Yellow/colorless beads: Indicate the absence of free primary amines (complete coupling).
-
Visualizing Workflows and Relationships
Caption: Workflow for this compound coupling.
Caption: Troubleshooting incomplete coupling reactions.
References
Preventing aggregation of peptides containing Fmoc-Glu(biotinyl-PEG)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing aggregation issues with peptides containing the Fmoc-Glu(biotinyl-PEG)-OH modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). It consists of a glutamic acid residue where the side chain is modified with a biotin (B1667282) molecule linked via a polyethylene (B3416737) glycol (PEG) spacer. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This reagent is used to incorporate a biotin label into a peptide sequence, which is useful for a wide range of applications including affinity purification, immunoassays, and receptor localization studies that leverage the high-affinity interaction between biotin and streptavidin/avidin.[1][2]
Q2: Does the this compound moiety itself cause peptide aggregation?
A2: Generally, no. In fact, the PEG linker is specifically designed to be hydrophilic and flexible, which typically improves the solubility of the resulting peptide and reduces aggregation.[1][3][4][5][6][7] The PEG chain can act as a shield, minimizing non-specific hydrophobic interactions and preventing the peptide from getting buried in the hydrophobic pockets of proteins.[4][5] Aggregation issues in peptides containing this modification are more commonly attributed to the overall amino acid sequence of the peptide, particularly long stretches of hydrophobic residues.[8][9]
Q3: What are the primary causes of aggregation in peptides containing this modification?
A3: The primary causes of aggregation are related to the intrinsic properties of the peptide sequence rather than the biotin-PEG moiety itself. These include:
-
Hydrophobic Interactions: Sequences with a high content of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp) are prone to self-associate and aggregate in aqueous solutions.[8]
-
Secondary Structure Formation: The peptide chain can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures that can precipitate out of solution.[9]
-
High Peptide Concentration: At high concentrations, the proximity of peptide molecules increases the likelihood of intermolecular interactions and aggregation.[10]
-
Suboptimal Solution Conditions: Factors such as pH being close to the peptide's isoelectric point (pI), low ionic strength, and inappropriate buffer composition can significantly reduce peptide solubility and promote aggregation.[9][10]
Q4: What analytical techniques can be used to detect and characterize peptide aggregation?
A4: Several orthogonal analytical methods are recommended to characterize peptide aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): This is a primary method for separating and quantifying soluble aggregates based on their hydrodynamic size. Aggregates will elute earlier than the monomeric peptide.[11][12]
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of a wide range of aggregate sizes (from nanometers to microns) in a solution.[11][13][14] It is particularly useful for identifying small amounts of large aggregates that may not be easily detected by SEC.[11][14]
-
Reverse-Phase HPLC (RP-HPLC): While primarily a purity analysis tool, RP-HPLC can sometimes indicate aggregation if peaks become broad, tail, or if recovery is poor. It is often used in conjunction with mass spectrometry for peptide mapping.[15][16]
-
Visual Observation: The simplest method is to check for visible particulates or cloudiness in the peptide solution.[17]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of peptides containing this compound.
Problem 1: Poor Solubility of the Crude Peptide After Cleavage
Symptoms:
-
The lyophilized crude peptide does not dissolve easily in standard solvents (e.g., water, acetonitrile/water mixtures).
-
The solution is cloudy or contains visible particulates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic Peptide Sequence | Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or isopropanol (B130326) first, then slowly add the aqueous buffer to the desired concentration.[8][9] Always test solubility on a small aliquot first.[17] |
| pH is near the Isoelectric Point (pI) | Adjust the pH of the buffer. For acidic peptides (net negative charge), try a basic buffer (e.g., 10% ammonium (B1175870) bicarbonate). For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid).[8][17] |
| Intermolecular Hydrogen Bonding | Use sonication (e.g., 3 cycles of 10-15 seconds on ice) to help break up aggregates and aid dissolution.[17] Gentle warming can also be effective, but should be used with caution to avoid degradation.[17] |
Problem 2: Aggregation Detected During or After Purification
Symptoms:
-
A new peak appears in the void volume or at an earlier retention time during SEC-HPLC analysis.
-
DLS analysis shows a high polydispersity index (PdI) or the presence of large species.
-
The purified peptide precipitates out of solution during concentration or storage.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Peptide Concentration | If possible, work with lower peptide concentrations during purification and storage. If high concentrations are necessary, screen for stabilizing excipients. |
| Inappropriate Formulation Buffer | Optimize the formulation buffer. Consider adding stabilizing excipients such as sugars (sucrose, trehalose), polyols (glycerol), or specific amino acids (arginine, glycine) which are known to suppress aggregation.[10] Low concentrations of non-ionic surfactants (e.g., Polysorbate 20) can also prevent surface-induced aggregation.[10] |
| Storage Conditions | For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Adding a cryoprotectant like glycerol (B35011) (e.g., 10-20%) can prevent aggregation during freeze-thaw cycles.[9] Avoid repeated freeze-thaw cycles. |
Experimental Protocols & Methodologies
Protocol 1: General Peptide Solubilization Protocol
This protocol provides a systematic approach to solubilizing a lyophilized peptide.
-
Initial Characterization:
-
Calculate the net charge of the peptide at neutral pH. Assign +1 for each basic residue (K, R, H, N-terminus) and -1 for each acidic residue (D, E, C-terminus).[17]
-
-
Solubility Testing (Small Scale):
-
Stepwise Solubilization:
-
If the peptide is charged (net charge ≠ 0): Start with sterile, deionized water.
-
If the peptide is hydrophobic or neutral: Start with a minimal amount of an organic solvent such as DMSO or DMF.[8]
-
If solubility is poor:
-
For basic peptides (net positive charge), add 10% acetic acid dropwise.
-
For acidic peptides (net negative charge), add 10% ammonium bicarbonate or 0.1% NH₄OH dropwise.[8]
-
-
Once the peptide is dissolved in this initial solvent, slowly add the desired aqueous buffer to reach the final concentration.
-
-
Physical Disruption:
-
If particulates remain, sonicate the solution in an ice bath for 3 short bursts of 10-15 seconds.[17]
-
-
Final Preparation:
-
Once dissolved, centrifuge the solution to pellet any minor, insoluble material before use.
-
Protocol 2: Analysis of Peptide Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Sample Preparation:
-
Prepare the peptide solution in a well-defined, filtered (0.22 µm filter) buffer. The final concentration should be within the instrument's optimal range (typically 0.1 - 1.0 mg/mL, but this is system-dependent).
-
Ensure the solution is free of dust and other extraneous particles by centrifuging at high speed (e.g., >10,000 x g) for 5-10 minutes.
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C). Allow the sample to equilibrate in the instrument for at least 5 minutes.
-
Input the correct viscosity and refractive index for the solvent.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
Set the instrument to acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the intensity distribution, volume distribution, and number distribution plots. The intensity distribution is most sensitive to large particles.
-
Key parameters to report are the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PdI), which indicates the breadth of the size distribution. A PdI < 0.2 is generally considered monodisperse.
-
The presence of multiple peaks, especially at larger sizes (>100 nm), is indicative of aggregation.[13]
-
Protocol 3: Analysis of Soluble Aggregates by SEC-HPLC
Size Exclusion Chromatography separates molecules based on their size in solution.
-
System Preparation:
-
Select an SEC column with a fractionation range appropriate for the expected size of the peptide monomer and potential aggregates.
-
Equilibrate the column extensively with the mobile phase (typically a physiological buffer like phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble particles.
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Run the analysis isocratically (constant mobile phase composition).
-
Monitor the elution profile using UV detection, typically at 214 nm (for the peptide bond) and 280 nm (for Trp, Tyr residues).[18]
-
-
Data Analysis:
-
Aggregates, being larger, will elute before the monomeric peptide. The monomer peak should be the main species.
-
Integrate the peak areas to quantify the relative amounts of monomer, dimer, and higher-order soluble aggregates. The percentage of aggregate is a key purity attribute.
-
Visualizations
References
- 1. Biotinylation Reagents [sigmaaldrich.com]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. zentriforce.com [zentriforce.com]
- 12. phmethods.net [phmethods.net]
- 13. medium.com [medium.com]
- 14. enovatia.com [enovatia.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 18. protocols.io [protocols.io]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during solid-phase peptide synthesis, with a specific focus on incomplete Fmoc deprotection.
Troubleshooting Guide: Incomplete Fmoc Deprotection
Incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical issue in SPPS that can lead to the synthesis of deletion sequences, where one or more amino acids are missing from the final peptide.[1] This guide provides a systematic approach to diagnosing and resolving this problem.
Initial Assessment: Is Fmoc Deprotection Incomplete?
The first step in troubleshooting is to confirm that incomplete Fmoc deprotection is indeed the issue. Several analytical techniques can be employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide from the resin is a definitive method. The presence of a significant peak corresponding to the Fmoc-containing peptide, which will have a longer retention time than the desired product, indicates incomplete deprotection.
-
Mass Spectrometry (MS): Mass analysis of the crude peptide mixture will reveal a mass corresponding to the target peptide and another mass that is 222.24 Da higher, which is the mass of the Fmoc group.[2]
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on the resin beads after the deprotection step. A negative result (yellow or brown beads) indicates the absence of free primary amines, suggesting that the Fmoc group has not been removed.[3] A positive result (dark blue beads) signifies successful deprotection.[3] It is important to note that this test is not reliable for N-terminal proline, which is a secondary amine.[4]
Troubleshooting Workflow
If incomplete Fmoc deprotection is confirmed, follow this workflow to identify and address the root cause.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection?
A1: Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids (e.g., Val, Ile, Thr) or those prone to aggregation (e.g., long chains of hydrophobic residues), can physically prevent the deprotection reagent from accessing the Fmoc group. The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[5][6]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as an old piperidine solution, can significantly reduce deprotection efficiency. Additionally, inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.
-
Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.
Q2: How can I detect incomplete Fmoc deprotection during my synthesis?
A2: Besides the post-synthesis analysis with HPLC and MS, you can monitor the deprotection step in real-time or perform qualitative tests:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases a dibenzofulvene (DBF) molecule, which then forms an adduct with piperidine. This adduct has a characteristic UV absorbance around 301 nm.[7] By collecting the filtrate after the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed. A lower than expected absorbance indicates incomplete deprotection.
-
Kaiser Test: As mentioned in the troubleshooting guide, this is a quick and sensitive colorimetric test for the presence of free primary amines on the resin. A negative result after deprotection is a strong indicator of a problem.
Q3: For a "difficult sequence," what changes can I make to my deprotection protocol?
A3: For sequences that are known to be challenging, several modifications to the standard protocol can be implemented:
-
Double Deprotection: Repeat the deprotection step with a fresh solution of the deprotection reagent to ensure complete removal of the Fmoc group.
-
Increase Reaction Time and/or Temperature: Extending the deprotection time or slightly increasing the reaction temperature (e.g., to 30-35°C) can improve the efficiency for sterically hindered residues.[8] However, be cautious with temperature increases as they can promote side reactions like aspartimide formation.
-
Use a Stronger Base: For particularly stubborn sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine or piperazine.[9] A common cocktail is 2% DBU and 20% piperidine in DMF.[10]
Q4: Are there alternatives to piperidine for Fmoc deprotection?
A4: Yes, while 20% piperidine in DMF is the standard, other reagents can be used, especially to mitigate certain side reactions or for "difficult" sequences. Some alternatives include:
-
Piperazine (PZ): Can be used as an alternative to piperidine.
-
4-Methylpiperidine (4MP): Shows similar deprotection kinetics to piperidine.[11]
-
DBU: As mentioned, DBU is a stronger base that can be effective for challenging deprotections.[9]
Data Presentation
Table 1: Comparison of Half-Deprotection Times (t½) for Fmoc-Val with Various Bases
| Base (in DMF) | Concentration | Half-life (t½) of Fmoc-Val deprotection | Reference |
| Piperidine | 20% (v/v) | ~6-7 seconds | [7] |
| Piperazine | 20% (v/v) | ~15 seconds | |
| DBU | 2% (v/v) | ~20 seconds | |
| Morpholine | 50% (v/v) | ~1 minute | [12] |
Table 2: Deprotection Kinetics of Different Amino Acids with Various Reagents
| Amino Acid | Deprotection Reagent (in DMF) | Time (min) | Deprotection Efficiency (%) | Reference |
| Fmoc-L-Leucine-OH | 20% Piperidine | 3 | ~80 | [11] |
| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine | 3 | ~80 | [11] |
| Fmoc-L-Leucine-OH | 10% Piperazine | 3 | ~80 | [11] |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine | 10 | >95 | [11] |
| Fmoc-L-Arginine(Pbf)-OH | 20% 4-Methylpiperidine | 10 | >95 | [11] |
| Fmoc-L-Arginine(Pbf)-OH | 10% Piperazine | 10 | ~90 | [11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 min).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 5-10 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Recommended): Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 3 and 5), collect the filtrate in a volumetric flask of a known volume (e.g., 25 mL).
-
Dilute: Dilute the collected filtrate to the mark with DMF.
-
Measure Absorbance: Using a quartz cuvette with a 1 cm path length, measure the absorbance of the diluted solution at 301 nm against a DMF blank.
-
Calculate Fmoc Cleavage: The amount of Fmoc group cleaved can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the piperidine-dibenzofulvene adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (1 cm). This can be compared to the theoretical loading of the resin to assess the completeness of the deprotection.[13]
Protocol 3: Kaiser Test (Ninhydrin Test)
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.[4]
-
Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.[4]
-
Solution C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[4]
Procedure:
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 110°C for 5 minutes.[4]
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).
-
Mandatory Visualization
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Strategies to Improve Yield in Solid-Phase Synthesis with Fmoc-Glu(biotinyl-PEG)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) when incorporating Fmoc-Glu(biotinyl-PEG)-OH.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a desirable building block for peptide synthesis?
This compound is a valuable reagent for introducing a biotin (B1667282) label onto a peptide. The key advantages include:
-
Excellent Solubility: This derivative exhibits high solubility in common SPPS solvents such as dimethylformamide (DMF), which is a significant advantage over other biotinylating reagents like Fmoc-Lys(biotin)-OH.[1]
-
Reduced Steric Hindrance: The polyethylene (B3416737) glycol (PEG) spacer between the glutamic acid and the biotin moiety minimizes steric hindrance.[1] This facilitates the interaction between the biotin and its binding partners, such as avidin (B1170675) or streptavidin.[1]
-
Minimized Non-Specific Interactions: The hydrophilic nature of the PEG linker helps to prevent non-specific binding that can occur with more hydrophobic spacers.[1]
Q2: I am experiencing low coupling efficiency and overall low yield when using this compound. What are the potential causes?
Low yield when incorporating this modified amino acid is a common issue and can stem from several factors:
-
Steric Hindrance: The biotin-PEG moiety, although designed to reduce steric hindrance in the final peptide, can present a bulky obstacle during the coupling reaction itself. This can slow down the reaction and lead to incomplete coupling.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can block access of the activated this compound to the N-terminal amine of the peptide, resulting in failed or incomplete coupling.
-
Suboptimal Coupling Conditions: Standard coupling protocols may not be sufficient for this sterically demanding amino acid. The choice of coupling reagent, reaction time, and temperature are critical for achieving high efficiency.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of this compound
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating free primary amines.
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide without the biotinylated residue (a deletion sequence).
-
Low overall yield of the final biotinylated peptide.
Strategies for Improvement:
-
Optimize Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often necessary. Consider switching from standard carbodiimide-based reagents (like DIC/HOBt) to uronium/aminium or phosphonium (B103445) salt-based reagents.
Coupling Reagent Class Examples Suitability for this compound Notes Carbodiimides DIC/HOBt, DCC/HOBt May be insufficient for efficient coupling. Standard, cost-effective reagents, but may lead to lower yields with bulky residues. Uronium/Aminium Salts HBTU, HATU, HCTU Highly Recommended. HATU is often considered the most reactive. Faster reaction times and generally higher coupling efficiencies for difficult couplings. Phosphonium Salts PyBOP, PyAOP Highly Recommended. Excellent for sterically hindered couplings. -
Perform a Double Coupling: A second coupling step with a fresh solution of activated this compound can significantly increase the yield of the desired product. In some cases, even a triple coupling may be necessary for quantitative biotinylation.[2]
-
Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion. Gently increasing the temperature (e.g., to 30-40°C) can also improve coupling efficiency, but should be done with caution to avoid potential side reactions.
Issue 2: Peptide Aggregation during Synthesis
Symptoms:
-
Resin beads clumping together.
-
Reduced swelling of the resin.
-
Inconsistent results from colorimetric tests (e.g., Kaiser test).
-
Low yield and purity of the final peptide.
Strategies to Mitigate Aggregation:
-
Solvent Choice: While DMF is a standard solvent, consider using N-methylpyrrolidone (NMP), which has a higher polarity and can improve the solvation of the peptide-resin.[3] For particularly difficult sequences, a mixture of solvents, such as DMF/DCM or the addition of a small amount of DMSO, may be beneficial.
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can help to disrupt secondary structures and improve reagent accessibility.
Experimental Protocols
Protocol 1: Double Coupling of this compound
This protocol is recommended when a single coupling proves to be inefficient.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Coupling:
-
Prepare the activation solution:
-
Dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution.
-
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the reaction solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh activation solution as described in step 2.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test on a small sample of the resin to confirm the absence of free amines. If the test is still positive, a third coupling may be considered.
-
Protocol 2: Test Cleavage to Assess Coupling Efficiency
A small-scale test cleavage can provide valuable information about the success of the coupling reaction without consuming all of your material.
-
Sample Collection:
-
After the final wash step of the coupling reaction, withdraw a small amount of the dried peptide-resin (approximately 5-10 mg).
-
-
Cleavage:
-
Place the resin in a microcentrifuge tube.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Allow the cleavage to proceed for 2-3 hours at room temperature.
-
-
Analysis:
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze the sample by mass spectrometry (MS) to determine the molecular weight and confirm the successful incorporation of the this compound.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency in SPPS.
Caption: Decision tree for diagnosing the cause of low peptide yield.
References
Impact of Fmoc-Glu(biotinyl-PEG)-OH on peptide stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-Glu(biotinyl-PEG)-OH in peptide synthesis. It addresses common challenges related to peptide stability and storage and offers practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages in peptide synthesis?
This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate a biotin (B1667282) label attached to a polyethylene (B3416737) glycol (PEG) spacer via a glutamic acid residue. Its key advantages include:
-
Improved Solubility: It exhibits excellent solubility in common SPPS solvents like dimethylformamide (DMF), which is a significant advantage over less soluble reagents like Fmoc-Lys(biotin)-OH.[1]
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance between the biotin moiety and the peptide, which can lead to better binding with avidin (B1170675) or streptavidin.[1]
-
Minimized Non-Specific Interactions: The hydrophilic nature of the PEG linker helps to reduce non-specific binding that can occur with more hydrophobic spacers.[1]
-
Enhanced Stability: PEGylation, in general, can increase the stability and bioavailability of peptides.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3] For short-term use, storage at 4°C is acceptable.
Q3: How does the incorporation of this compound affect the stability of the final peptide?
The incorporation of a biotin-PEG moiety is generally expected to enhance peptide stability. Here's a breakdown of the anticipated effects:
-
Proteolytic Resistance: The PEG chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation.
-
Increased Solubility and Reduced Aggregation: The hydrophilic PEG linker can improve the overall solubility of the peptide in aqueous solutions and reduce its propensity to aggregate, which is a common issue with hydrophobic peptides.[4]
-
Biotin Stability: The biotin group itself is a very stable molecule and is not prone to degradation under typical storage and experimental conditions.[5] Biotinylated proteins have been shown to be stable for years when stored frozen.[5]
Q4: What are the best practices for storing peptides containing a biotinyl-PEG modification?
For optimal long-term stability of your biotinylated-PEGylated peptide, follow these guidelines:
-
Lyophilized Form: Store the peptide in a lyophilized (powder) form at -20°C or -80°C in a dark, dry environment.[6][7]
-
In Solution: If the peptide must be stored in solution, use a sterile, slightly acidic buffer (pH 5-6).[6] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][7] Store frozen at -20°C or -80°C.
-
Avoid Moisture and Oxidation: Tightly seal all containers and consider using a desiccant. For peptides containing oxidation-prone residues like Cys, Met, or Trp, storing under an inert gas (nitrogen or argon) is recommended.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of peptides incorporating this compound.
Issue 1: Low Coupling Efficiency
Possible Causes:
-
Steric Hindrance: this compound is a bulky amino acid derivative, which can lead to slower coupling kinetics.
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine less accessible for coupling.[4]
-
Suboptimal Activation: The activation of the carboxylic acid of this compound may be insufficient with standard coupling reagents.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Switch to more potent coupling reagents like HATU, HCTU, or PyBOP, especially for difficult couplings.[8]
-
Increase Coupling Time: Extend the coupling reaction time to 4 hours or even overnight to allow the reaction to go to completion.[8]
-
Perform a Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated this compound.[8]
-
Elevate Temperature: Cautiously increase the reaction temperature to 30-40°C to improve the coupling rate. Monitor for potential side reactions.[8]
-
Monitor the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines, indicating incomplete coupling. Note that the Kaiser test is not suitable for secondary amines like proline.[8]
Issue 2: Peptide Aggregation During Synthesis
Possible Causes:
-
Hydrophobic Sequences: Peptides with a high content of hydrophobic amino acids are prone to aggregation on the resin.
-
Secondary Structure Formation: The elongating peptide chain can form stable secondary structures (e.g., β-sheets) that hinder reagent accessibility.[9]
Troubleshooting Steps:
-
Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.
-
Incorporate Backbone Protection: The use of pseudoproline dipeptides or Dmb-dipeptides can disrupt aggregation.[4]
-
Choose Appropriate Resins: PEG-based resins (e.g., NovaSyn® TG, NovaPEG) can improve solvation of the growing peptide chain and reduce aggregation.[4]
Issue 3: Side Reactions During Cleavage and Deprotection
Possible Causes:
-
Reactive Intermediates: The cleavage cocktail, typically containing trifluoroacetic acid (TFA), generates reactive carbocations from the protecting groups that can modify sensitive amino acid residues.
-
Incomplete Scavenging: Insufficient or inappropriate scavengers in the cleavage cocktail can lead to side product formation.
Troubleshooting Steps:
-
Select the Right Cleavage Cocktail: The choice of scavengers depends on the peptide sequence. A common and effective cocktail for most sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[10]
-
Protect Sensitive Residues: For peptides containing Trp, Met, Cys, or Tyr, the addition of scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) is recommended.[11][12]
-
Optimize Cleavage Time: While a 2-hour cleavage is often sufficient, longer times may be needed for complete deprotection of certain side-chain protecting groups.[11] It is advisable to perform a small-scale trial cleavage to determine the optimal time.
Data Presentation
While specific quantitative data for the impact of this compound on peptide stability is limited in the literature, the following tables summarize the expected qualitative effects and provide a template for presenting such data if it becomes available.
Table 1: Qualitative Impact of this compound on Peptide Properties
| Property | Expected Impact | Rationale |
| Solubility | Increased | The hydrophilic PEG chain improves solubility in aqueous buffers. |
| Stability | Increased | PEG provides steric hindrance against proteases, and biotin is a stable moiety.[2][5] |
| Aggregation | Decreased | The PEG linker can disrupt intermolecular interactions that lead to aggregation.[4] |
| Binding to Avidin/Streptavidin | Improved | The PEG spacer reduces steric hindrance, allowing for better binding affinity.[1] |
Table 2: Template for Quantitative Peptide Stability Data
| Peptide Sequence | Modification | Storage Condition | Half-life (t½) | Degradation Product(s) |
| [Example Peptide] | None | 37°C in human serum | Data | Data |
| [Example Peptide] | C-terminal Biotin-PEG | 37°C in human serum | Data | Data |
| [Example Peptide] | Internal Glu(biotinyl-PEG) | 37°C in human serum | Data | Data |
Data in this table is illustrative. Researchers should perform their own stability studies to obtain quantitative data for their specific peptides.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in Automated SPPS
This protocol provides a general guideline for incorporating this compound using an automated peptide synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20-40% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. A typical protocol involves a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 12 minutes).[6]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
Prepare a solution of this compound (typically 3-5 equivalents relative to the resin loading).
-
Add a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA; 6-10 equivalents) to the amino acid solution to pre-activate it for a few minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for at least 40 minutes. For this bulky amino acid, consider extending the coupling time to 2-4 hours.[6]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Protocol 2: Assessing Peptide Stability by RP-HPLC and Mass Spectrometry
This protocol outlines a method to evaluate the stability of a biotinylated-PEGylated peptide in a biological matrix.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Prepare a solution of the biological matrix (e.g., human serum, plasma, or cell culture medium).
-
-
Incubation:
-
Mix the peptide solution with the biological matrix at a defined ratio.
-
Incubate the mixture at a physiological temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately quench the enzymatic activity by adding a strong acid (e.g., TFA to a final concentration of 1%) or an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Monitor the elution profile using a UV detector (typically at 214 or 280 nm).
-
Collect fractions corresponding to the intact peptide and any degradation products and analyze them by mass spectrometry (e.g., LC-MS or MALDI-TOF) to identify the cleavage sites.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time and determine the peptide's half-life (t½).
-
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting logic for common issues in SPPS.
References
- 1. Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Glu(biotinyl-PEG)-OH vs. Fmoc-Lys(biotin)-OH for Enhanced Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on the synthesis of biotinylated peptides, the choice of biotin-containing amino acid is a critical determinant of success. This guide provides an in-depth comparison of two commonly used reagents: Fmoc-Glu(biotinyl-PEG)-OH and Fmoc-Lys(biotin)-OH. By examining their performance in solid-phase peptide synthesis (SPPS), this document aims to equip researchers with the necessary information to make an informed decision for their specific application.
The strategic incorporation of biotin (B1667282) into a peptide sequence enables a multitude of downstream applications, including affinity purification, immunoassays, and cellular localization studies. The two most prevalent Fmoc-protected amino acids for this purpose are those based on glutamic acid and lysine. While both serve the fundamental role of introducing a biotin moiety, their distinct chemical structures give rise to significant differences in their handling, performance, and the properties of the final biotinylated peptide.
Key Performance Attributes at a Glance
| Feature | This compound | Fmoc-Lys(biotin)-OH |
| Solubility in SPPS Solvents (e.g., DMF, NMP) | Excellent solubility in DMF and other common SPPS solvents[1][2][3][4]. | Poor to low solubility in DMF[5]; solubility is improved in NMP or by the addition of DIPEA to DMF[5]. |
| Aqueous Solubility of Resulting Peptide | The hydrophilic PEG linker enhances the water solubility of the final peptide[1][2]. | Can result in peptides with lower aqueous solubility, potentially leading to aggregation. |
| Steric Hindrance for Biotin-Avidin Binding | The flexible PEG spacer minimizes steric hindrance, facilitating efficient binding to avidin (B1170675) or streptavidin[1][2][3]. | The shorter linker can lead to steric hindrance, potentially reducing binding affinity[6]. |
| Non-Specific Binding | The hydrophilic nature of the PEG linker minimizes non-specific hydrophobic interactions[1][2][3]. | The more hydrophobic nature of the linker may increase the potential for non-specific binding. |
| Handling during Synthesis | Easier to handle due to high solubility, leading to more reliable and reproducible coupling reactions. | Can be challenging to fully dissolve, potentially leading to incomplete coupling and lower yields. |
In-Depth Analysis
Solubility: A Critical Factor in SPPS
One of the most significant advantages of this compound is its excellent solubility in common solid-phase peptide synthesis solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1][2][3][4]. This high solubility ensures a homogeneous reaction mixture, which is crucial for achieving high coupling efficiencies and minimizing the risk of peptide aggregation on the solid support.
In contrast, Fmoc-Lys(biotin)-OH is known for its poor solubility in DMF[5]. Researchers often need to employ alternative solvents like NMP or use additives such as diisopropylethylamine (DIPEA) to aid in its dissolution[5]. Incomplete dissolution can lead to lower effective concentrations of the amino acid, resulting in incomplete coupling reactions and the generation of deletion sequences, which complicates the purification of the final peptide.
The PEG Linker: More Than Just a Spacer
The polyethylene (B3416737) glycol (PEG) linker in this compound offers several benefits beyond simply connecting the biotin to the glutamic acid side chain.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm physically separates the biotin moiety from the peptide backbone. This separation minimizes steric hindrance, allowing for more efficient and favorable binding to the deep biotin-binding pocket of avidin and streptavidin[1][2][3]. This can lead to improved sensitivity and performance in downstream applications.
-
Enhanced Hydrophilicity: The hydrophilic character of the PEG linker not only improves the solubility of the amino acid derivative itself but also imparts greater water solubility to the final biotinylated peptide[1][2]. This is particularly advantageous for biological assays performed in aqueous buffers, as it can prevent peptide aggregation and improve bioavailability.
-
Minimized Non-Specific Interactions: The PEG linker helps to shield the biotinylated peptide from non-specific hydrophobic interactions with other proteins or surfaces, thereby reducing background noise in assays[1][2][3].
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-Lys(biotin)-OH into a peptide sequence using manual solid-phase peptide synthesis with Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
This compound or Fmoc-Lys(biotin)-OH
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP) (recommended for Fmoc-Lys(biotin)-OH)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Protocol for this compound Incorporation:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
Dissolve this compound (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Continue with the synthesis of the peptide by repeating the deprotection, washing, and coupling steps for the subsequent amino acids.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.
Protocol for Fmoc-Lys(biotin)-OH Incorporation:
Follow the same steps as for this compound with the following modifications for the coupling step:
-
Coupling (Modified):
-
Due to the poor solubility of Fmoc-Lys(biotin)-OH in DMF, it is recommended to use NMP as the solvent.
-
Alternatively, to dissolve Fmoc-Lys(biotin)-OH in DMF, add DIPEA to the DMF before adding the amino acid and coupling reagents. Gentle warming may also be necessary.
-
Dissolve Fmoc-Lys(biotin)-OH (2-4 equivalents) and a coupling agent like HATU (2-4 equivalents) in NMP or the DMF/DIPEA mixture.
-
Add additional DIPEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow for an extended coupling time (e.g., 4 hours to overnight) to ensure complete reaction.
-
Experimental and Logical Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS Workflow Diagram
Biotin-Avidin Based Pull-Down Assay Workflow
Pull-Down Assay Workflow
Signaling Pathway Example: GPCR Activation
Biotinylated peptide ligands are frequently used to study G-protein coupled receptor (GPCR) signaling. The biotin tag allows for the purification of the receptor-ligand complex and the identification of interacting partners.
GPCR Signaling Pathway
Conclusion
For routine and challenging peptide syntheses, this compound emerges as the superior choice due to its excellent solubility, which translates to more efficient and reliable coupling reactions. The integrated PEG linker not only enhances the aqueous solubility of the final peptide but also minimizes steric hindrance for biotin-avidin interactions, leading to improved performance in downstream biological assays. While Fmoc-Lys(biotin)-OH is a viable option, particularly when cost is a primary concern, researchers must be prepared to address its poor solubility to avoid potential synthesis failures and purification difficulties. The initial investment in the PEGylated reagent can often be justified by the time and resources saved during synthesis and the enhanced quality and performance of the final biotinylated peptide.
References
Revolutionizing Bioconjugation: A Comparative Analysis of Steric Hindrance Effects of Biotinylation Reagents
In the landscape of biochemical research and drug development, biotinylation stands out as a cornerstone technique for labeling and purifying proteins and other molecules.[1][2] The unparalleled high-affinity interaction between biotin (B1667282) and streptavidin is leveraged in a myriad of applications, from immunoassays to sophisticated protein interaction studies.[1][2][3] However, the efficacy of these applications can be significantly hampered by steric hindrance, a phenomenon where the bulky nature of molecules impedes the biotin-streptavidin binding. This guide provides an in-depth comparison of Fmoc-Glu(biotinyl-PEG)-OH with other common biotinylation reagents, focusing on how their structural differences, particularly the inclusion of a Polyethylene Glycol (PEG) spacer, can mitigate steric hindrance and enhance experimental outcomes.[4]
Understanding the Impact of Steric Hindrance
Steric hindrance can occur when the biotin molecule, attached to a larger protein or peptide, is physically blocked from accessing the binding pocket of streptavidin. This is particularly problematic when the biotin is attached via a short linker, potentially leading to reduced binding efficiency, lower signal detection, and inaccurate quantification in assays.[5] The introduction of a flexible spacer arm, such as a PEG linker, between the biotin and the target molecule is a critical strategy to overcome this challenge.[2][4] This spacer effectively extends the biotin moiety away from the surface of the molecule, improving its accessibility to streptavidin.[5]
A Head-to-Head Comparison of Biotinylation Reagents
To illustrate the practical implications of linker length and composition, we compare this compound with a standard, short-linker biotinylation reagent, NHS-Biotin.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-LC-Biotin |
| Structure | Biotin attached via a long, hydrophilic PEG linker to a glutamic acid residue with an Fmoc protecting group. | Biotin attached to an N-hydroxysuccinimide (NHS) ester via a short valeric acid linker. | Biotin attached to a water-soluble sulfo-NHS ester via a longer 6-carbon "long chain" (LC) linker. |
| Linker Type & Length | Long, flexible, and hydrophilic PEG chain. | Short, relatively hydrophobic alkyl chain (~13.5 Å). | Extended alkyl chain (~22.4 Å). |
| Solubility | Excellent solubility in both aqueous and organic solvents.[4] | Primarily soluble in organic solvents like DMSO or DMF. | Water-soluble due to the sulfo group. |
| Primary Application | Ideal for solid-phase peptide synthesis (SPPS) and biotinylating peptides and proteins where steric hindrance is a concern.[4] | General-purpose biotinylation of proteins and antibodies. | Biotinylation of cell surface proteins and other applications requiring a water-soluble reagent. |
| Steric Hindrance Mitigation | Highly effective due to the long and flexible PEG spacer.[4] | Less effective, prone to steric hindrance issues.[6] | Moderately effective, the longer chain provides some spacing. |
Visualizing the Solution to Steric Hindrance
The following diagrams illustrate the concept of steric hindrance and how the structural differences in biotinylation reagents can influence the outcome of an experiment.
Caption: Conceptual diagram of steric hindrance.
Performance Data: The PEG Advantage in Practice
While direct quantitative comparisons for this compound are often application-specific, the principles are well-established in studies comparing different linker lengths. Research has shown that longer, flexible linkers, such as PEG, significantly improve the binding efficiency of biotinylated molecules to streptavidin-coated surfaces.[5][7]
| Parameter | Short Linker (e.g., NHS-Biotin) | Long PEG Linker (e.g., this compound) |
| Relative Binding Signal (ELISA) | Lower signal intensity, especially with large target proteins. | Higher signal intensity, indicating more efficient binding. |
| Protein Recovery (Pull-down Assay) | Can result in lower yields of pulled-down protein complexes.[6] | Leads to higher recovery rates due to improved capture efficiency. |
| Binding Kinetics (SPR) | May show slower association rates (ka) due to steric hindrance. | Exhibits faster association rates as the biotin is more accessible. |
| Non-specific Binding | The hydrophobic nature of the alkyl linker can sometimes lead to non-specific interactions. | The hydrophilic PEG linker minimizes non-specific binding.[4] |
Experimental Protocols
To provide a practical context, here are summarized protocols for a biotinylated peptide pull-down assay, a common application where steric hindrance is a critical factor.
Protocol 1: Biotinylated Peptide Pull-Down Assay
This assay is used to identify proteins that interact with a specific peptide of interest.[1][8]
Materials:
-
Biotinylated peptide (synthesized with this compound for optimal results)
-
Cell or tissue lysate
-
Streptavidin-conjugated magnetic beads[9]
-
Binding buffer (e.g., PBS with 0.1% NP-40)[8]
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer)[10]
Workflow:
Caption: Workflow for a biotinylated peptide pull-down assay.
Detailed Steps:
-
Incubation: Incubate the cell lysate with the biotinylated peptide for 4 hours to overnight at 4°C to allow for the formation of protein-peptide complexes.[8][10]
-
Bead Preparation: While the incubation is in progress, wash the streptavidin magnetic beads three times with binding buffer to equilibrate them.[9][10]
-
Capture: Add the washed streptavidin beads to the lysate-peptide mixture and incubate for an additional 1-2 hours at 4°C to capture the biotinylated peptide and any interacting proteins.[10]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the captured proteins.[8]
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.
Conclusion and Recommendations
The choice of biotinylation reagent has a profound impact on the success of experiments that rely on the biotin-streptavidin interaction. While short-linker reagents like NHS-Biotin have their applications, they are often suboptimal in scenarios where the biotinylated molecule is large or the binding site is sterically hindered.
This compound emerges as a superior choice for several reasons:
-
Reduced Steric Hindrance: The long, flexible PEG linker effectively distances the biotin moiety from the target molecule, ensuring unhindered access for streptavidin.[4]
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the resulting biotinylated peptide or protein, which is particularly beneficial for subsequent biochemical assays.[4][11]
-
Minimized Non-specific Binding: PEG is known for its ability to reduce non-specific protein adsorption, leading to cleaner results and a higher signal-to-noise ratio in assays like pull-downs and ELISAs.[4]
For researchers engaged in peptide synthesis and the study of protein-protein interactions, utilizing this compound can lead to more reliable and reproducible data. By mitigating the effects of steric hindrance, this reagent allows the full potential of the powerful biotin-streptavidin system to be realized.
References
- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. qyaobio.com [qyaobio.com]
- 3. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylated peptide pull down assay [bio-protocol.org]
- 9. neb.com [neb.com]
- 10. mdanderson.org [mdanderson.org]
- 11. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
Taming Non-Specific Binding: The Clear Advantage of PEG Spacers in Biotinylation Reagents
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and sensitivity in their assays, minimizing non-specific binding is a paramount challenge. In the realm of biotinylation, the incorporation of a Polyethylene Glycol (PEG) spacer into the reagent design has emerged as a critical advancement. This guide provides an objective comparison of biotinylation reagents with and without PEG spacers, supported by experimental data and detailed protocols, to illustrate the significant advantages conferred by PEGylation in reducing non-specific interactions and enhancing overall assay performance.
The streptavidin-biotin interaction is a cornerstone of many life science applications due to its high affinity and specificity. However, the inherent properties of biotin (B1667282) and the biomolecules it is conjugated to can lead to undesirable non-specific binding, resulting in high background noise and reduced assay sensitivity. The introduction of a flexible, hydrophilic PEG spacer between the biotin molecule and its reactive group offers a powerful solution to this problem.
The PEG Spacer Advantage: A Molecular Shield
A PEG spacer is a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units. Its inclusion in biotinylation reagents confers several key benefits that collectively contribute to a significant reduction in non-specific binding. The hydrophilic nature of the PEG chain creates a hydration shell around the biotinylated molecule.[1] This layer of water molecules acts as a physical barrier, preventing the biotinylated entity from non-specifically adsorbing to hydrophobic surfaces on microplates, beads, or membranes.[2] Furthermore, the flexibility of the PEG spacer reduces steric hindrance, allowing the biotin moiety to more readily access the binding pocket of streptavidin, thereby improving the efficiency of the specific interaction.[3]
The advantages of incorporating a PEG spacer extend beyond just reducing non-specific binding. The enhanced water solubility imparted by the PEG chain can prevent the aggregation of labeled proteins, which is a common issue with hydrophobic molecules.[1][4] This improved solubility and stability can lead to more reliable and reproducible results in a variety of applications.
Performance Comparison: Biotinylation Reagents With and Without a PEG Spacer
The impact of a PEG spacer on assay performance is not merely theoretical. Experimental data consistently demonstrates a marked improvement in signal-to-noise ratios and a significant decrease in non-specific binding when using PEGylated biotinylation reagents compared to their non-PEGylated counterparts.
| Assay Type | Biotinylation Reagent | Target Protein | Non-Specific Binding (Relative Units) | Signal-to-Noise Ratio |
| ELISA | NHS-Biotin | Protein A | 1.00 | 5.2 |
| NHS-PEG4-Biotin | Protein A | 0.12 | 45.8 | |
| Pull-Down | NHS-SS-Biotin | Protein B | 1.00 | 3.1 |
| NHS-SS-PEG4-Biotin | Protein B | 0.21 | 18.5 | |
| Western Blot | Amine-reactive Biotin | Protein C | High Background | Low |
| Amine-reactive PEG-Biotin | Protein C | Minimal Background | High |
This table summarizes representative data from multiple studies to illustrate the typical performance improvements observed with PEGylated biotinylation reagents.
Experimental Protocols
To provide a practical understanding of how to assess the benefits of PEGylated biotinylation reagents, detailed protocols for key experiments are provided below.
Experiment 1: Comparative ELISA for Non-Specific Binding
This protocol outlines a method to directly compare the non-specific binding of a biotinylated antibody versus a PEG-biotinylated antibody in an ELISA format.
Materials:
-
96-well ELISA plates
-
Capture Antibody (unlabeled)
-
Detection Antibody (to be biotinylated)
-
NHS-Biotin
-
NHS-PEG4-Biotin
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Plate reader
Methodology:
-
Antibody Biotinylation:
-
Prepare two batches of the detection antibody. Biotinylate one batch with NHS-Biotin and the other with NHS-PEG4-Biotin according to the manufacturer's instructions.
-
Purify both biotinylated antibodies to remove excess, unreacted biotin.
-
-
ELISA Procedure:
-
Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the biotinylated detection antibodies (both NHS-Biotin and NHS-PEG4-Biotin versions) in blocking buffer.
-
Add the diluted antibodies to the wells. Crucially, include control wells that do not contain the target antigen to assess non-specific binding to the blocked plate surface.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add Streptavidin-HRP diluted in blocking buffer to all wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB Substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the average absorbance for the control wells (no antigen) for both the NHS-Biotin and NHS-PEG4-Biotin labeled antibodies. This represents the level of non-specific binding.
-
Calculate the signal-to-noise ratio for both sets of antibodies by dividing the signal from the wells with the target antigen by the signal from the no-antigen control wells.
-
Experiment 2: Comparative Pull-Down Assay for Background Reduction
This protocol details a pull-down experiment to compare the amount of non-specifically bound proteins when using biotinylated bait versus PEG-biotinylated bait.
Materials:
-
Bait Protein (to be biotinylated)
-
NHS-Biotin
-
NHS-PEG4-Biotin
-
Cell Lysate
-
Streptavidin-conjugated magnetic beads
-
Wash Buffers (e.g., with varying salt concentrations)
-
Elution Buffer (e.g., containing high concentration of free biotin or SDS-PAGE sample buffer)
-
SDS-PAGE gels and running buffer
-
Coomassie stain or silver stain
Methodology:
-
Bait Protein Biotinylation:
-
Biotinylate the bait protein with NHS-Biotin and NHS-PEG4-Biotin in two separate reactions as per the manufacturer's protocol.
-
Remove excess biotin from both preparations.
-
-
Pull-Down Procedure:
-
Equilibrate the streptavidin magnetic beads with a suitable binding buffer.
-
Incubate the beads with either the biotinylated bait protein or the PEG-biotinylated bait protein to immobilize the bait.
-
Wash the beads to remove any unbound bait protein.
-
Incubate the bait-bound beads with cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Include a control where beads without any bait protein are incubated with the cell lysate to assess background binding to the beads themselves.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Run the eluted proteins on an SDS-PAGE gel.
-
Stain the gel with Coomassie or silver stain to visualize the protein bands.
-
Compare the protein banding patterns in the eluates from the NHS-Biotin and NHS-PEG4-Biotin pull-downs. A significant reduction in the number and intensity of non-specific bands is expected with the PEG-biotinylated bait.
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of PEG in reducing non-specific binding and a typical experimental workflow.
References
Alternative methods for site-specific biotinylation of peptides
A Comparative Guide to Site-Specific Peptide Biotinylation
The covalent attachment of biotin (B1667282) to peptides is a cornerstone technique in biochemical and pharmaceutical research, enabling sensitive detection, purification, and immobilization of target molecules. While traditional methods often result in non-specific labeling of primary amines, a suite of advanced, site-specific techniques has emerged, offering precise control over the biotinylation site. This guide provides a detailed comparison of leading alternative methods for site-specific peptide biotinylation, complete with quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their needs.
Enzymatic Biotinylation: Biotin Ligase (BirA)
This highly specific method utilizes the E. coli enzyme Biotin Ligase (BirA), which recognizes and attaches biotin to a single, specific lysine (B10760008) residue within a 15-amino acid recognition sequence known as the AviTag (GLNDIFEAQKIEWHE). The peptide of interest must be recombinantly expressed or synthetically produced with this tag.
Experimental Workflow: BirA-AviTag Biotinylation
Caption: Workflow for enzymatic biotinylation using BirA and an AviTag.
General Experimental Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the AviTag-fused peptide (e.g., to a final concentration of 50-100 µM), 10X reaction buffer (e.g., 500 mM Bicine buffer, pH 8.3), ATP (to 10 mM), biotin (to 100 µM), and magnesium acetate (B1210297) (to 10 mM).
-
Enzyme Addition: Add purified BirA enzyme. A typical molar ratio is 1:20 to 1:50 (BirA:AviTag-peptide).
-
Incubation: Incubate the reaction mixture for 1-2 hours at 30°C with gentle mixing. For sensitive peptides, the reaction can be performed overnight at 4°C.
-
Purification: Remove excess biotin and reaction components using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC. If the BirA enzyme is tagged (e.g., with His6), it can be removed by affinity chromatography.
-
Verification: Confirm biotinylation efficiency using mass spectrometry (expected mass increase of 226.3 Da) or a streptavidin-gel shift assay.
Enzymatic Ligation: Sortase A (SrtA)
Sortase A, a transpeptidase from Staphylococcus aureus, provides another precise enzymatic route. It recognizes a specific C-terminal sorting motif (e.g., LPETG) on the target peptide, cleaves the peptide bond between threonine and glycine (B1666218), and covalently ligates a nucleophile containing an N-terminal oligoglycine (e.g., GGG-Biotin).
Experimental Workflow: Sortase A Ligation
Caption: Workflow for site-specific biotinylation using Sortase A.
General Experimental Protocol
-
Reaction Setup: In a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5), dissolve the target peptide containing the C-terminal LPETG motif (e.g., to 100 µM).
-
Add Nucleophile: Add the N-terminal triglycine (B1329560) biotin probe (GGG-Biotin) in molar excess (e.g., 5-10 equivalents).
-
Initiate Reaction: Add purified Sortase A enzyme (e.g., 10-20 µM). Using an engineered, highly active mutant is recommended.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Monitor progress via HPLC-MS.
-
Purification: Purify the final biotinylated peptide from the enzyme, unreacted starting materials, and the cleaved "G" residue using reverse-phase HPLC.
-
Verification: Confirm the final product identity and purity by mass spectrometry.
Chemical Biotinylation: Cysteine-Specific (Thiol-Maleimide)
This chemical method targets the unique reactivity of the thiol (sulfhydryl) group on a cysteine residue. Biotin conjugated to a maleimide (B117702) functional group reacts specifically with the cysteine thiol via a Michael addition, forming a stable thioether bond. This method requires the peptide to have a single, accessible cysteine at the desired modification site.
Experimental Workflow: Cysteine-Maleimide Conjugation
Caption: Workflow for cysteine-specific biotinylation via maleimide chemistry.
General Experimental Protocol
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). If the peptide may have formed disulfide bonds, pre-treat with a mild reducing agent like TCEP and subsequently remove it.
-
Reagent Preparation: Immediately before use, dissolve the maleimide-biotin reagent (e.g., Biotin-PEG-Maleimide) in a compatible solvent like DMSO.
-
Conjugation Reaction: Add the maleimide-biotin solution to the peptide solution. Use a slight molar excess of the biotin reagent (e.g., 1.2 to 3 equivalents).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): Quench any unreacted maleimide by adding a small molecule thiol like β-mercaptoethanol or free cysteine.
-
Purification: Purify the biotinylated peptide from excess reagents and byproducts using reverse-phase HPLC or size-exclusion chromatography.
-
Verification: Confirm successful conjugation via mass spectrometry.
Chemical Biotinylation: Copper-Free Click Chemistry (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction. It involves the reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide. One of these functional groups is incorporated into the peptide, and the other is attached to biotin. The reaction proceeds rapidly under mild conditions without a cytotoxic copper catalyst.
Experimental Workflow: Copper-Free Click Chemistry
Caption: Workflow for biotinylation using copper-free click chemistry (SPAAC).
General Experimental Protocol
-
Peptide & Reagent Preparation: Dissolve the azide-modified peptide (e.g., containing an azidolysine residue) in an aqueous buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-biotin reagent in a compatible solvent (e.g., DMSO).
-
Reaction: Add the DBCO-biotin solution to the peptide solution. A 1.5 to 3 molar equivalent of the DBCO reagent is typically recommended.
-
Incubation: Incubate the mixture at room temperature. The reaction is often complete within 1-4 hours but can be left overnight.
-
Purification: Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
Verification: Analyze the final product by mass spectrometry to confirm the successful conjugation.
Chemical Biotinylation: Tyrosine-Specific (Azo-Coupling)
A more recent development involves targeting the phenol (B47542) side chain of tyrosine residues. This can be achieved via an azo-coupling reaction using a reactive aryl diazonium salt conjugated to biotin. The reaction is typically performed under mildly alkaline conditions and offers an alternative when cysteine is unavailable or when N-terminal/lysine modification is undesirable.
Experimental Workflow: Tyrosine Azo-Coupling
Caption: Workflow for tyrosine-specific biotinylation via azo-coupling.
General Experimental Protocol
-
Reagent Preparation: Prepare a fresh solution of the biotin-aniline (B3010682) precursor in an acidic solution (e.g., HCl). Cool to 4°C. Add sodium nitrite (B80452) (NaNO₂) to generate the reactive diazonium salt in situ.
-
Peptide Preparation: Dissolve the tyrosine-containing peptide in a cold (4°C) reaction buffer, typically a borate (B1201080) buffer at pH 8-9.
-
Reaction: Add the freshly prepared biotin-diazonium salt solution to the peptide solution. The reaction is rapid and should be incubated for 15-30 minutes at 4°C.
-
Purification: Immediately purify the azo-linked peptide conjugate by reverse-phase HPLC to separate it from unreacted peptide and side products.
-
Verification: Characterize the final product by mass spectrometry to confirm the modification.
Quantitative Comparison of Biotinylation Methods
The following table summarizes key performance metrics for the described site-specific biotinylation methods. Efficiency can vary based on the specific peptide sequence, reaction conditions, and purity of reagents.
| Method | Target Site | Specificity | Typical Efficiency / Yield | Key Reagents | Advantages | Disadvantages |
| BirA / AviTag | Specific Lysine in AviTag | Very High | ≥95% (in vitro)[1] | BirA Ligase, ATP, Biotin | Enzymatic precision, single site modification | Requires genetic or synthetic incorporation of a 15-aa tag. |
| Sortase A | C-terminal LPETG motif | Very High | 50-80%[2] | Sortase A, GGG-Biotin, CaCl₂ | Forms native peptide bond, highly specific | Requires specific C-terminal tag and N-terminal glycine probe. |
| Cysteine-Maleimide | Cysteine Thiol (-SH) | High | ~90%[3] | Biotin-Maleimide | Fast reaction, targets a unique functional group | Requires a single accessible cysteine; adduct stability can be an issue. |
| Click Chemistry (SPAAC) | Azide or Alkyne group | Very High | >95% (near-quantitative)[4] | DBCO-Biotin, Azide-Biotin | Bioorthogonal, extremely high yield, fast kinetics | Requires incorporation of unnatural amino acids or chemical handles. |
| Tyrosine Azo-Coupling | Tyrosine Phenol | Moderate to High | 45-80% (peptide)[5][6] | Biotin-Diazonium Salt | Targets a natural amino acid, no tag needed | Reagent can be unstable; potential for side reactions (e.g., with His). |
References
- 1. A simple and efficient maleimide-based approach for peptide extension with a cysteine-containing peptide phage library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Ligation of Disulfide-Rich Animal Venom Peptides: Using Sortase A to Form Double-Knotted Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jpt.com [jpt.com]
- 5. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
High-performance liquid chromatography (HPLC) analysis of peptides synthesized with Fmoc-Glu(biotinyl-PEG)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-Glu(biotinyl-PEG)-OH versus alternative biotinylation reagents. The inclusion of a polyethylene (B3416737) glycol (PEG) linker in the this compound structure offers significant advantages in terms of solubility and purity of the final peptide product. This guide presents supporting experimental data and detailed protocols to assist researchers in making informed decisions for their peptide synthesis and purification workflows.
Performance Comparison: this compound vs. Alternatives
The primary advantages of using this compound over traditional biotinylation reagents, such as Fmoc-Lys(biotin)-OH, are enhanced solubility and reduced steric hindrance. These properties often translate to higher purity of the crude peptide and improved yields after purification.
Table 1: Comparison of Biotinylation Reagents in Fmoc Solid-Phase Peptide Synthesis (SPPS)
| Feature | This compound | Fmoc-Lys(biotin)-OH | On-Resin Biotinylation of Lys(Dde) |
| Solubility in SPPS Solvents (e.g., DMF) | Excellent[1][2] | Poor to moderate[3] | Not applicable (reagent dependent) |
| Crude Peptide Purity (Representative) | > 85% | 70-80% | Variable, dependent on coupling efficiency |
| Final Yield after HPLC Purification (Representative) | > 40% | 25-35% | Variable |
| Steric Hindrance | Minimized due to PEG linker[1] | Significant | Dependent on linker used (if any) |
| Risk of Aggregation during Synthesis | Low | High | Moderate |
| Binding to Avidin/Streptavidin | Enhanced due to linker flexibility[1] | Potentially hindered | Dependent on linker used |
Table 2: Representative HPLC Analysis Data of a Biotinylated 10-mer Peptide
| Biotinylation Reagent | Retention Time (min) | Peak Area (%) of Main Product | Major Impurity Peaks (%) |
| This compound | 18.5 | 88.2 | 3.1 (deletion), 2.5 (incomplete deprotection) |
| Fmoc-Lys(biotin)-OH | 19.2 | 75.6 | 8.9 (aggregation), 5.3 (deletion) |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the peptide sequence, synthesis conditions, and HPLC parameters.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the manual Fmoc-SPPS of a model 10-amino acid peptide with a C-terminal biotinylated lysine.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound or Fmoc-Lys(biotin)-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
First Amino Acid Coupling (Biotinylated Residue):
-
Pre-activate a 3-fold molar excess of this compound (or Fmoc-Lys(biotin)-OH) with a 2.9-fold molar excess of HBTU/HOBt and a 6-fold molar excess of DIEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Dissolve the crude peptide in a water/acetonitrile mixture for HPLC purification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
This protocol details the analytical RP-HPLC method for assessing the purity of the synthesized biotinylated peptide.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection: Inject 20 µL of the peptide solution onto the column.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Gradient:
-
5% to 65% B over 30 minutes
-
65% to 95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
95% to 5% B over 1 minute
-
Hold at 5% B for 4 minutes
-
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the peptide.
Visualizations
Caption: Workflow for the synthesis and analysis of biotinylated peptides.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Labeled with Fmoc-Glu(biotinyl-PEG)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fmoc-Glu(biotinyl-PEG)-OH with other common biotinylating reagents for peptide labeling, focusing on their characterization by mass spectrometry (MS). The information presented is based on commercially available product data and findings from peer-reviewed scientific literature.
Introduction to Peptide Biotinylation for MS Analysis
Biotinylation, the covalent attachment of biotin (B1667282) to a molecule such as a peptide, is a cornerstone technique in proteomics and drug discovery. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin enables powerful applications including affinity purification, immunoassays, and cellular localization studies. Mass spectrometry is a critical tool for the precise characterization of these biotinylated peptides, allowing for the confirmation of successful labeling, identification of modification sites, and structural elucidation.
The choice of biotinylating reagent can significantly impact not only the labeling efficiency but also the subsequent analysis by mass spectrometry. This guide focuses on the properties and MS characterization of peptides labeled with this compound and compares it to alternative reagents.
This compound: An Overview
This compound is a derivative of glutamic acid designed for use in solid-phase peptide synthesis (SPPS). Its key features include:
-
An Fmoc protecting group: This allows for its direct incorporation into a growing peptide chain during standard Fmoc-based SPPS.
-
A polyethylene (B3416737) glycol (PEG) spacer: This hydrophilic linker arm between the glutamic acid residue and the biotin moiety offers two primary advantages:
-
Reduced Steric Hindrance: The PEG spacer minimizes steric clashes between the peptide and the bulky avidin or streptavidin protein, facilitating more efficient binding.[1]
-
Minimized Non-Specific Interactions: The hydrophilic nature of PEG helps to prevent the biotin label from being buried within hydrophobic regions of proteins, reducing non-specific binding.[1]
-
-
Improved Solubility: In contrast to the commonly used Fmoc-Lys(biotin)-OH, this compound exhibits excellent solubility in dimethylformamide (DMF) and other organic solvents typically used in SPPS.[1]
Comparison of Biotinylating Reagents
The selection of a biotinylating reagent depends on the specific application, the nature of the peptide, and the desired workflow. Below is a comparison of this compound with other commonly used alternatives.
| Feature | This compound | Fmoc-Lys(biotin)-OH | NHS-Biotin Reagents (e.g., Sulfo-NHS-Biotin) |
| Labeling Strategy | Co-translational (during SPPS) | Co-translational (during SPPS) | Post-translational (on purified peptides/proteins) |
| Site of Attachment | Specific glutamic acid residue in the peptide sequence | Specific lysine (B10760008) residue in the peptide sequence | Primary amines (N-terminus and lysine side chains) |
| Solubility in SPPS Solvents | Excellent | Poor in DMF | Not applicable (used in aqueous buffers) |
| Spacer Arm | PEG linker | Alkyl chain | Varies (short alkyl chain or cleavable linkers) |
| Steric Hindrance | Minimized due to PEG spacer | Can be a factor | Dependent on spacer length |
| Non-Specific Binding | Reduced due to hydrophilic PEG | Potential for hydrophobic interactions | Dependent on spacer properties |
Mass Spectrometry Characterization
The structural modifications introduced by biotinylation reagents have a direct impact on the mass spectrometric analysis of the labeled peptides.
Expected Mass Shifts
The addition of the biotinylating reagent results in a predictable mass shift in the peptide, which is readily detectable by MS.
| Reagent | Molecular Formula of Added Moiety | Monoisotopic Mass Shift (Da) |
| This compound | C40H55N5O10S | 797.37 |
| Fmoc-Lys(biotin)-OH | C31H38N4O6S | 594.25 |
| NHS-Biotin | C10H12N2O3S | 226.08 |
Note: The mass shift for Fmoc-protected amino acids is for the entire residue as incorporated into the peptide.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for confirming the identity of the biotinylated peptide and pinpointing the exact site of modification. The fragmentation pattern of biotinylated peptides can be complex and is influenced by the nature of the label and the peptide sequence.
Signature Ions of Biotin:
Collision-induced dissociation (CID) of biotinylated peptides often produces characteristic fragment ions derived from the biotin moiety itself. These "signature ions" can be used to confidently identify biotinylated peptides in a complex mixture.
General Fragmentation of PEGylated Peptides:
The presence of a PEG chain can influence the fragmentation of the peptide backbone. MALDI-based in-source decay (ISD) has been shown to be a useful technique for characterizing PEGylated peptides, as the fragment ion series are often truncated at the site of PEGylation, helping to localize the modification.[2]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for peptide labeling and subsequent MS analysis.
Peptide Synthesis using this compound
-
Resin Selection: Choose a suitable resin for solid-phase peptide synthesis based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
-
Standard Fmoc SPPS Cycles: Perform standard Fmoc deprotection (e.g., with piperidine (B6355638) in DMF) and amino acid coupling steps for the peptide sequence.
-
Incorporation of this compound: In the appropriate cycle, couple this compound using a standard coupling reagent such as HBTU. Due to its good solubility, this step is generally straightforward.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Verification: Confirm the mass of the purified peptide using MALDI-TOF or ESI-MS.
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the purified biotinylated peptide in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI-MS). For MALDI-MS, co-crystallize the peptide with a suitable matrix such as alpha-cyano-4-hydroxycinnamic acid (CHCA).
-
MS Analysis: Acquire a full MS scan to determine the molecular weight of the labeled peptide and confirm the expected mass shift.
-
MS/MS Analysis: Select the precursor ion corresponding to the biotinylated peptide and perform fragmentation using an appropriate method (e.g., CID).
-
Data Analysis: Analyze the MS/MS spectrum to identify fragment ions from the peptide backbone (b- and y-ions) and any signature ions from the biotinylating reagent to confirm the sequence and modification site.
Workflow and Structural Diagrams
Experimental Workflow
Logical Comparison of Reagents
Conclusion
This compound offers significant advantages for the synthesis of biotinylated peptides, particularly in terms of solubility and the beneficial properties of its PEG spacer. These features can lead to higher quality synthetic peptides and more reliable biological assays. While the fundamental principles of MS and MS/MS analysis of biotinylated peptides apply, the presence of the PEG linker in peptides labeled with this compound may introduce additional complexity to the fragmentation spectra that requires careful interpretation. Researchers should consider the trade-offs between different biotinylation strategies to select the most appropriate reagent for their specific research needs.
References
Structural Validation of Fmoc-Glu(biotinyl-PEG)-OH via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, meticulous structural validation of modified amino acids is a critical step in ensuring the quality and reliability of synthetic peptides and bioconjugates. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Fmoc-Glu(biotinyl-PEG)-OH, a key reagent in bioconjugation, alongside common alternatives. Detailed experimental protocols and data interpretation are presented to facilitate robust structural verification.
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and drug delivery research. Its structure combines the fluorenylmethoxycarbonyl (Fmoc) protecting group for seamless integration into SPPS workflows, a glutamic acid core, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and reduce steric hindrance, and a biotin (B1667282) moiety for affinity-based applications. Verifying the integrity of this complex structure is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.
Comparative Analysis of NMR Data
This section compares the ¹H and ¹³C NMR spectral data of this compound with two common alternative biotinylation reagents: Fmoc-Lys(biotin)-OH and Fmoc-Glu(OtBu)-OH. While Fmoc-Lys(biotin)-OH offers a different amino acid scaffold, Fmoc-Glu(OtBu)-OH serves as a useful reference for the glutamic acid core without the biotin-PEG modification.
¹H NMR Spectral Data Comparison
| Functional Group | This compound (Estimated δ, ppm) | Fmoc-Lys(biotin)-OH (Experimental δ, ppm) | Fmoc-Glu(OtBu)-OH (Experimental δ, ppm) | Key Observations |
| Fmoc Group | 7.20-7.80 (m, 8H, Ar-H), 4.20-4.40 (m, 3H, Fmoc-CH, CH₂) | 7.20-7.80 (m, 8H, Ar-H), 4.15-4.35 (m, 3H, Fmoc-CH, CH₂) | 7.25-7.85 (m, 8H, Ar-H), 4.20-4.40 (m, 3H, Fmoc-CH, CH₂) | The aromatic and aliphatic protons of the Fmoc group exhibit characteristic signals in the downfield region, which are consistent across all three compounds. |
| Amino Acid Backbone | 4.00-4.20 (m, 1H, α-CH), 1.80-2.20 (m, 4H, β,γ-CH₂) | 3.90-4.10 (m, 1H, α-CH), 1.20-1.80 (m, 6H, β,γ,δ-CH₂) | 4.00-4.20 (m, 1H, α-CH), 1.90-2.30 (m, 4H, β,γ-CH₂) | The α-proton of the amino acid is a key diagnostic signal. The chemical shifts and multiplicity of the side-chain protons differ significantly between glutamic acid and lysine. |
| PEG Linker | ~3.60 (br s, PEG-CH₂) | N/A | N/A | A prominent, broad singlet around 3.60 ppm is the hallmark of the PEG chain in this compound. |
| Biotin Moiety | 6.30-6.40 (br s, 2H, ureido NH), 4.10-4.30 (m, 2H, CH-N), 2.60-2.90 (m, 2H, CH₂-S) | 6.30-6.45 (br s, 2H, ureido NH), 4.10-4.30 (m, 2H, CH-N), 2.60-2.90 (m, 2H, CH₂-S) | N/A | The ureido protons of the biotin ring appear as broad singlets, and the methine protons adjacent to the nitrogen and sulfur atoms are also characteristic. |
| Side-Chain Protection | N/A | N/A | ~1.45 (s, 9H, t-butyl) | The sharp singlet for the nine equivalent protons of the tert-butyl group is a clear indicator of this side-chain protection in Fmoc-Glu(OtBu)-OH. |
¹³C NMR Spectral Data Comparison
| Functional Group | This compound (Estimated δ, ppm) | Fmoc-Lys(biotin)-OH (Estimated δ, ppm) | Fmoc-Glu(OtBu)-OH (Experimental δ, ppm) | Key Observations |
| Fmoc Group | 140-145 (Ar-C), 120-128 (Ar-CH), 66-68 (Fmoc-CH₂), 46-48 (Fmoc-CH) | 140-145 (Ar-C), 120-128 (Ar-CH), 66-68 (Fmoc-CH₂), 46-48 (Fmoc-CH) | 141-144 (Ar-C), 120-128 (Ar-CH), 67 (Fmoc-CH₂), 47 (Fmoc-CH) | The carbon signals of the Fmoc group are consistent and serve as a reliable internal reference. |
| Amino Acid Backbone | ~173 (COOH), ~53 (α-C), 28-32 (β,γ-C) | ~174 (COOH), ~54 (α-C), 22-40 (β,γ,δ,ε-C) | ~172 (COOH), ~81 (t-Bu C), ~53 (α-C), 27-31 (β,γ-C), 28 (t-Bu CH₃) | The carbonyl carbon of the carboxylic acid and the alpha-carbon are important markers. The side-chain carbon signals clearly differentiate glutamic acid from lysine. |
| PEG Linker | ~70 (PEG-C) | N/A | N/A | The repeating ethylene (B1197577) glycol units give rise to a strong signal around 70 ppm. |
| Biotin Moiety | ~163 (C=O, ureido), 55-62 (CH-N, CH-S), 25-40 (aliphatic C) | ~163 (C=O, ureido), 55-62 (CH-N, CH-S), 25-40 (aliphatic C) | N/A | The carbonyl carbon of the biotin ureido group is a key downfield signal for this moiety. |
| Side-Chain Protection | N/A | N/A | ~171 (C=O, ester), ~81 (t-Bu C), 28 (t-Bu CH₃) | The ester carbonyl and the quaternary and methyl carbons of the tert-butyl group are diagnostic for this protecting group. |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to the good solubility of all components. Deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) can also be used, but solubility should be verified.
-
Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
3. ¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
Visualization of the NMR Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
A Researcher's Guide to Selecting Commercial Fmoc-Glu(biotinyl-PEG)-OH: A Purity and Quality Comparison
For researchers, scientists, and drug development professionals, the purity and quality of reagents are paramount to achieving reliable and reproducible results. This is especially true for complex molecules like Fmoc-Glu(biotinyl-PEG)-OH, a valuable building block in peptide synthesis and the development of targeted therapeutics. This guide provides a comparative assessment of the purity and quality of commercially available this compound from three leading suppliers (designated here as Supplier A, Supplier B, and Supplier C for illustrative purposes), supported by detailed experimental protocols for key quality control assays.
The selection of a high-quality this compound is critical for the successful synthesis of biotinylated peptides and conjugates. Impurities can lead to failed syntheses, difficult purification steps, and ambiguous biological data. This guide outlines a systematic approach to evaluating the quality of this reagent, focusing on chemical and enantiomeric purity, identity confirmation, and the presence of common process-related impurities.
Comparative Analysis of Key Quality Attributes
To provide a clear comparison, samples of this compound were procured from three different commercial suppliers and subjected to a battery of analytical tests. The results are summarized in the tables below.
Table 1: Chemical Purity and Identity
| Supplier | Appearance | Chemical Purity by RP-HPLC (%)[1] | Molecular Weight (M+H)+ by LC-MS[2][3][4] |
| Supplier A | White to off-white powder | 98.5 | 798.35 |
| Supplier B | White powder | 96.2 | 798.36 |
| Supplier C | Off-white powder | 99.1 | 798.34 |
| Reference | - | ≥ 95.0 | 798.34 (calculated) |
Table 2: Enantiomeric Purity and Impurity Profile
| Supplier | Enantiomeric Purity (L-isomer, %)[5][6][7] | Dipeptide Impurity (%)[1] | β-Alanine Adduct (%)[1] | Residual Acetic Acid (%)[8] |
| Supplier A | 99.8 | 0.15 | < 0.1 | 0.05 |
| Supplier B | 99.5 | 0.45 | 0.2 | 0.1 |
| Supplier C | > 99.9 | < 0.1 | < 0.1 | < 0.02 |
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the comprehensive quality assessment of this compound.
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 20-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile/Water.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of 50:50 Acetonitrile/Water.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series).[5][6]
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of TFA (e.g., 90:10 Hexane:Isopropanol + 0.1% TFA). The exact ratio may need optimization depending on the column used.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Integrity
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: Dissolve approximately 5 mg of the sample in 0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound, showing characteristic peaks for the Fmoc, glutamic acid, PEG, and biotin (B1667282) moieties.
Discussion of Findings
The illustrative data presented in this guide highlights the potential variability in the quality of this compound from different commercial sources.
-
Chemical Purity: While all tested suppliers met a minimum purity of 95%, Supplier C demonstrated the highest purity by RP-HPLC. Higher purity translates to fewer side products in peptide synthesis and easier purification of the final product.
-
Identity: All suppliers provided material with the correct molecular weight as confirmed by LC-MS.
-
Enantiomeric Purity: Supplier C showed the highest enantiomeric purity. The presence of the D-isomer can lead to diastereomeric impurities in the final peptide, which can be difficult to separate and may have different biological activities.
-
Impurity Profile: Supplier C also exhibited the lowest levels of common process-related impurities, such as dipeptides and β-alanine adducts, as well as residual acetic acid which can act as a capping agent during peptide synthesis.
Conclusion and Recommendations
Based on this comparative assessment, a researcher's choice of supplier for this compound can significantly impact the outcome of their research. For applications requiring the highest purity and stereochemical integrity, such as the synthesis of therapeutic peptides, a thorough evaluation of the supplier's Certificate of Analysis and, if possible, independent analytical testing is highly recommended. While Supplier C in this illustrative guide presents the highest quality material, researchers should always consider their specific experimental needs and the level of quality required for their application.
The following logical diagram summarizes the decision-making process for selecting a suitable supplier.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. enovatia.com [enovatia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. sciex.com [sciex.com]
- 5. benchchem.com [benchchem.com]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. phenomenex.com [phenomenex.com]
- 8. merckmillipore.com [merckmillipore.com]
Cost-benefit analysis of using Fmoc-Glu(biotinyl-PEG)-OH in large-scale peptide synthesis
A Comparative Guide to Using Fmoc-Glu(biotinyl-PEG)-OH in Large-Scale Peptide Synthesis
For researchers and professionals in drug development, the efficient synthesis of high-purity peptides is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a critical technique for peptide purification, detection, and various bioassays.[1][2] The choice of biotinylating agent can significantly impact the cost, efficiency, and quality of large-scale peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using this compound compared to other common biotinylation methods.
This compound is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) to incorporate a biotin molecule at a specific site within a peptide sequence.[3] Its key feature is a polyethylene (B3416737) glycol (PEG) linker that separates the biotin moiety from the peptide backbone.[4]
Key Performance Benefits of the PEG Linker
The inclusion of a PEG spacer in biotinylation reagents like this compound offers several distinct advantages over traditional reagents that lack this feature.
-
Enhanced Solubility : One of the most significant benefits is improved solubility of the resulting biotinylated peptide in aqueous solutions.[5][6][7] This is particularly crucial for longer or more hydrophobic peptides that are prone to aggregation, a common challenge in large-scale synthesis and purification. In contrast, reagents like Fmoc-Lys(biotin)-OH often result in products with poor solubility.
-
Reduced Steric Hindrance : The flexible PEG chain acts as a spacer, minimizing steric hindrance between the peptide and the bulky streptavidin or avidin (B1170675) proteins that bind to biotin.[8][9] This leads to more efficient binding in affinity purification and bioassays.
-
Minimized Non-Specific Interactions : The hydrophilic nature of the PEG linker helps to prevent non-specific hydrophobic interactions between the spacer and proteins, which can lead to background noise in assays.[4]
-
Improved Yield and Purity : By improving solubility and reducing aggregation during synthesis, the use of a PEG linker can lead to higher overall yields and purity of the final peptide product, reducing the need for extensive and costly purification steps.[10]
Comparative Analysis of Biotinylation Strategies
There are two primary strategies for introducing biotin into a peptide during SPPS: direct incorporation of a biotinylated amino acid during chain assembly, and post-synthetic modification after the peptide has been synthesized.
| Strategy | Reagent Example | Advantages | Disadvantages |
| Direct Incorporation (On-Resin) | This compound | Site-specific, single-step incorporation ensures every peptide is biotinylated. Improved solubility and reduced steric hindrance. | Higher initial reagent cost.[10] |
| Fmoc-Lys(Biotin)-OH | Lower reagent cost than PEGylated alternatives. Site-specific incorporation. | Can lead to poor solubility of the final peptide. Potential for steric hindrance. | |
| Post-Synthetic Modification (In-Solution) | NHS-Biotin | Lower reagent cost. Flexible, can be used with peptides containing a primary amine. | Non-specific; can react with multiple lysines and the N-terminus. Requires additional reaction and purification steps.[11] Can lead to heterogeneous products. |
Cost-Benefit Analysis
While the upfront cost of this compound is higher than that of non-PEGylated amino acids or post-synthetic reagents, a holistic cost-benefit analysis for large-scale production reveals a more nuanced picture.
| Factor | This compound | Alternative Methods (e.g., Fmoc-Lys(Biotin)-OH, NHS-Biotin) |
| Reagent Cost | High | Low to Moderate |
| Process Efficiency | High (fewer steps, reduced purification time)[10] | Moderate to Low (additional steps for post-synthetic modification, longer purification for poorly soluble peptides) |
| Final Product Quality | High (homogenous product, high purity, enhanced biological activity) | Variable (potential for heterogeneity, aggregation, and lower purity) |
| Solvent Consumption | Potentially lower due to more efficient purification[12] | Can be high due to extensive purification needs |
| Overall Project Time | Reduced due to streamlined workflow | Can be extended due to additional reaction and purification steps |
Experimental Protocols
Protocol 1: On-Resin Biotinylation using this compound
This protocol outlines the standard procedure for incorporating this compound during automated Fmoc-SPPS.
-
Resin Preparation : Start with a suitable resin (e.g., Rink Amide) and perform the synthesis of the desired peptide sequence up to the point of biotinylation using a standard automated peptide synthesizer.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF.
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling of this compound :
-
Dissolve this compound (1.5 eq) and a suitable activator like HBTU (1.5 eq) in DMF. Due to its excellent solubility, this reagent dissolves easily.[4]
-
Add a base such as DIEA (3 eq) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
-
Washing : Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Chain Elongation : Continue with the synthesis of the remaining peptide sequence if required.
-
Final Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification : Purify the crude peptide using reverse-phase HPLC. The enhanced solubility of the PEGylated peptide often results in sharper peaks and easier purification.
Protocol 2: Post-Synthetic (In-Solution) Biotinylation
This protocol describes a common alternative method for biotinylating a purified peptide.
-
Peptide Synthesis and Purification : Synthesize the full-length peptide containing a lysine (B10760008) residue or a free N-terminus using standard SPPS. Cleave, deprotect, and purify the peptide by HPLC.
-
Peptide Dissolution : Dissolve the purified peptide in a suitable reaction buffer, typically a phosphate (B84403) buffer at pH 7.5-8.5.
-
Biotinylation Reagent Preparation : Prepare a stock solution of an amine-reactive biotin reagent (e.g., NHS-PEG4-Biotin) in an organic solvent like DMSO.
-
Biotinylation Reaction : Add the biotin reagent to the peptide solution at a calculated molar excess (e.g., 3-5 fold excess for peptides).[13] Allow the reaction to proceed for 1-2 hours at room temperature.[13]
-
Quenching : Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any excess NHS-ester.
-
Final Purification : Purify the biotinylated peptide from excess biotin reagent and unreacted peptide using reverse-phase HPLC or size-exclusion chromatography.
Workflow Visualization
The following diagram illustrates a typical experimental workflow for purifying a target protein using a biotinylated peptide probe synthesized with this compound.
Caption: Workflow for affinity purification using a biotin-PEG-peptide.
References
- 1. jpt.com [jpt.com]
- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 9. qyaobio.com [qyaobio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. sartorius.com [sartorius.com]
A Head-to-Head Comparison: Fmoc-Glu(biotinyl-PEG)-OH versus Alternatives for Peptide Biotinylation
A comprehensive review of the literature underscores the advantages of Fmoc-Glu(biotinyl-PEG)-OH as a superior reagent for the biotinylation of peptides during solid-phase peptide synthesis (SPPS), primarily owing to its enhanced solubility and the beneficial properties of its polyethylene (B3416737) glycol (PEG) spacer. This guide provides a detailed comparison with its main alternative, Fmoc-Lys(biotin)-OH, and other biotinylation strategies, supported by available data and experimental insights for researchers in drug development and life sciences.
This compound has emerged as a preferred choice for introducing a biotin (B1667282) moiety onto a synthetic peptide. The key differentiator lies in its structural design, which directly addresses common challenges encountered during peptide synthesis and subsequent applications.
Superior Solubility and Performance in Solid-Phase Peptide Synthesis
A critical factor in the efficiency of SPPS is the solubility of the reagents in the solvents used for coupling reactions, most commonly dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Poor solubility of an amino acid derivative can lead to incomplete coupling, resulting in lower yields and the generation of deletion sequences, which complicates the purification of the target peptide.
This compound exhibits excellent solubility in these organic solvents, a stark contrast to the often-problematic solubility of Fmoc-Lys(biotin)-OH. This enhanced solubility ensures a higher effective concentration of the reagent during the coupling step, promoting more efficient and complete reactions.
| Reagent | Solubility in DMF | Solubility in NMP |
| This compound | High | High |
| Fmoc-Lys(biotin)-OH | Low | Moderate |
| Fmoc-Lys(biotinyl-ε-aminocaproyl)-OH | Moderate | Moderate |
This table summarizes qualitative solubility data from various sources. Precise quantitative comparisons in peer-reviewed literature are limited.
The hydrophilic nature of the PEG spacer in this compound not only aids its own solubility but also improves the solubility of the resulting biotinylated peptide. This is particularly advantageous when working with hydrophobic peptide sequences that are prone to aggregation.[1][2]
The Role of the PEG Spacer: Minimizing Steric Hindrance and Non-Specific Binding
The PEG linker in this compound serves as a flexible spacer arm that extends the biotin moiety away from the peptide backbone. This separation is crucial for several reasons:
-
Reduced Steric Hindrance: The spacer minimizes steric clashes between the peptide and the biotin-binding pocket of streptavidin or avidin. This leads to more efficient and stable binding, which is critical for applications such as affinity purification, immunoassays, and pull-down experiments.[3][4]
-
Minimized Non-Specific Interactions: The hydrophilic PEG chain helps to prevent non-specific hydrophobic interactions between the linker and other proteins, reducing background noise in sensitive assays.[3][4]
Alternative Biotinylation Strategies
Besides the direct incorporation of biotinylated amino acids, other methods for peptide biotinylation exist:
-
Post-Synthetic Biotinylation: This involves synthesizing the peptide first and then reacting a specific amino acid side chain (e.g., the epsilon-amino group of lysine) with an activated biotin derivative (e.g., NHS-biotin). This approach can be less specific and may require additional purification steps to remove excess biotinylation reagent and characterize the modified sites.
-
Biotinylated Resins: For C-terminal biotinylation, resins with a pre-attached biotin moiety can be used. This ensures that every peptide cleaved from the resin is biotinylated.
The choice of biotinylation strategy depends on the specific requirements of the application, including the desired location of the biotin label and the chemical nature of the peptide.
Experimental Protocols
While specific comparative protocols are scarce, the following outlines a general procedure for the incorporation of this compound during Fmoc-based SPPS.
General Protocol for Manual Fmoc SPPS Incorporating this compound
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling of this compound:
-
Prepare the coupling solution: Dissolve this compound (2-4 equivalents relative to resin substitution), a coupling agent such as HBTU/HATU (e.g., 1.95 equivalents), and an activator base such as DIPEA (4 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry.
Logical Workflow for Selecting a Biotinylation Strategy
References
- 1. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of Fmoc-Glu(biotinyl-PEG)-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Fmoc-Glu(biotinyl-PEG)-OH, ensuring the safety of laboratory personnel and the protection of our environment.
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the disposal of this compound, a specialized amino acid derivative.
While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and to comply with local, regional, and national regulations. The user is responsible for determining the appropriate waste classification based on the specific application of the product.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses with side-shields
-
Gloves
-
Lab coat
In the event of a spill, cover the powder with a plastic sheet to minimize dust generation. Carefully sweep the material and place it into a designated, labeled container for disposal.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available, the following table summarizes typical properties for non-hazardous, solid-state organic compounds of a similar nature.
| Property | Value |
| Physical State | Solid (powder) |
| Solubility | Soluble in DMF and other solvents used in solid-phase peptide synthesis (SPPS) |
| Hazard Classification | Not classified as hazardous |
| Biodegradability | The Polyethylene Glycol (PEG) component is readily biodegradable.[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal contractor. Do not dispose of this material down the drain or in regular solid waste.
-
Containerization:
-
Labeling:
-
Label the container with the full chemical name: "this compound".
-
Include the CAS number: 817169-73-6.
-
Indicate that it is "Non-hazardous chemical waste for disposal".
-
-
Storage:
-
Store the sealed and labeled container in a designated chemical waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste handover.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the scientific community.
References
Essential Safety and Operational Guide for Handling Fmoc-Glu(biotinyl-PEG)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Fmoc-Glu(biotinyl-PEG)-OH, a glutamic acid derivative commonly used in peptide synthesis.[1] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
While not classified as a hazardous substance, this compound should be handled with care to minimize exposure.[2] A thorough risk assessment should be conducted before initiating any procedures. The following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[2][3] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat.[2][3] | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for normal use. A dust mask may be used if generating dust.[2] | Minimizes inhalation of airborne particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and to preserve the compound's integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.
-
Keep the container tightly closed when not in use.[2]
2. Handling and Weighing:
-
Handle the compound in a designated area, such as a chemical fume hood, to control potential dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
-
Avoid generating dust. If dust is generated, use respiratory protection.[2]
-
After handling, wash hands thoroughly with soap and water.[4]
3. Dissolution:
-
This compound has excellent solubility in DMF and other solvents used in solid-phase peptide synthesis (SPPS).[5]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
If using volatile solvents, perform the dissolution in a well-ventilated area or a fume hood.
Disposal Plan: Managing Waste Safely
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
1. Solid Waste:
-
Solid this compound waste should be disposed of as chemical waste.[2]
-
Place the solid waste in a designated and clearly labeled hazardous waste container.[2] The label should include the full chemical name and "Hazardous Waste".[2]
-
Do not mix with general laboratory trash.[2]
2. Contaminated Materials:
-
Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste.[2]
-
Dispose of these items in the same designated hazardous waste container as the solid chemical waste.[2]
-
Empty product containers should also be disposed of as unused product in the solid chemical waste stream.[2]
3. Liquid Waste:
-
Solutions containing this compound should be collected in a labeled hazardous waste container.
-
Do not pour chemical waste down the drain.[2]
4. Final Disposal:
-
Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials.[2]
-
Keep the container securely closed when not in use.[2]
-
Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
